Mestranol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i6D,12D2,13D |
InChI Key |
IMSSROKUHAOUJS-AGSOYQHSSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1OC)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Mestranol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Mestranol-d4, a deuterated form of the synthetic estrogen, Mestranol. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its characteristics, analytical applications, and biological context.
Introduction
This compound is the deuterium-labeled analogue of Mestranol.[1] Mestranol itself is a prodrug that is metabolically converted to the pharmacologically active ethinyl estradiol, a potent estrogen receptor agonist.[1] The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of ethinyl estradiol in biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it corrects for analyte loss during sample preparation and variations in instrument response.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties
| Property | This compound | Mestranol |
| Chemical Name | 3-methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17α-ol-d4 | 3-methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17α-ol |
| Synonyms | Ethynyl Estradiol 3-methyl ether-d4 | EE 3-ME, Ethynyl Estradiol 3-methyl ether, NSC 84032 |
| CAS Number | Not available | 72-33-3 |
| Molecular Formula | C₂₁H₂₂D₄O₂ | C₂₁H₂₆O₂[2] |
| Molecular Weight | 314.45 g/mol | 310.4 g/mol [2] |
| Isotopic Purity | Information not publicly available. Typically ≥98% for commercially available standards. | N/A |
| Appearance | Crystalline solid (expected) | Crystalline solid |
| Melting Point | Not available | ~150-152 °C |
| Solubility | Soluble in ethanol, methanol, and acetonitrile (expected). | Soluble in ethanol, methanol, and acetonitrile (~1 mg/ml). |
| Storage Conditions | Store at -20°C. | Store at -20°C. |
| Stability | Stable for at least 4 years when stored properly. | Stable for at least 4 years when stored properly. |
Spectroscopic Data
Detailed spectroscopic data for this compound are not widely published. However, the spectra will be very similar to that of Mestranol, with key differences arising from the presence of deuterium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity. The ¹³C NMR spectrum will show slight upfield shifts for the carbons directly bonded to deuterium, and the C-D coupling may be observable. The assignment of the ¹H and ¹³C NMR spectra for Mestranol has been reported and can serve as a reference.
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) that is 4 m/z units higher than that of unlabeled Mestranol. The fragmentation pattern is expected to be similar, although the masses of fragments containing deuterium atoms will be shifted accordingly. This mass shift is the fundamental principle behind its use as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretching vibrations (around 2850-3000 cm⁻¹).
Biological Activity and Mechanism of Action
This compound is expected to have the same biological activity as Mestranol, as the deuterium labeling is unlikely to significantly alter its metabolic activation or interaction with the estrogen receptor. Mestranol is a prodrug that undergoes O-demethylation in the liver to form ethinyl estradiol, a potent agonist of the estrogen receptor (ER). Ethinyl estradiol then binds to ERα and ERβ, initiating a cascade of signaling events that regulate gene expression.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of ethinyl estradiol in biological samples by LC-MS/MS. The following is a representative protocol that can be adapted for this purpose.
Objective: To quantify the concentration of ethinyl estradiol in human plasma using this compound as an internal standard.
Materials:
-
Ethinyl estradiol certified reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of ethinyl estradiol in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of working standard solutions of ethinyl estradiol at different concentrations and a working internal standard solution of this compound at a fixed concentration.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of plasma sample (blank, calibration standard, or unknown), add a fixed amount of the this compound working solution.
-
Vortex mix the samples.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethinyl estradiol: Determine the precursor ion and the most abundant product ion.
-
This compound: Determine the precursor ion (M+4) and the corresponding product ion.
-
-
Optimize instrument parameters such as collision energy and declustering potential.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ethinyl estradiol to this compound against the concentration of the calibration standards.
-
Determine the concentration of ethinyl estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and precise quantification of ethinyl estradiol in biological matrices. Its chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight, which allows it to be distinguished by mass spectrometry. This guide provides a foundational understanding of the chemical properties and applications of this compound to support its effective use in research and development. For specific applications, it is recommended to obtain a certificate of analysis from the supplier for detailed information on isotopic purity and to perform in-house validation of the analytical method.
References
Synthesis and Isotopic Labeling of Mestranol-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Mestranol-d4. This compound serves as a crucial internal standard for quantitative analysis in various research and drug development applications, owing to the stable isotope label that allows for precise differentiation from its unlabeled counterpart in mass spectrometry-based assays.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols derived from established methodologies for analogous compounds, and expected analytical data.
Introduction
Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that functions as a prodrug, being converted in the liver to its active form, ethinylestradiol.[2] Ethinylestradiol then acts as an agonist for the estrogen receptor.[3][4] The deuterated analog, this compound, is of significant interest for pharmacokinetic and metabolic studies, where it is used as an internal standard to improve the accuracy of analytical measurements. The introduction of four deuterium atoms provides a distinct mass shift, facilitating its use in isotope dilution mass spectrometry.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available steroid, estrone. The overall strategy involves the introduction of deuterium atoms at specific positions on the estrone scaffold, followed by ethynylation at the C17 position and subsequent methylation of the 3-hydroxyl group.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound starting from estrone.
Experimental Protocols
The following protocols are based on established methods for the deuteration, ethynylation, and methylation of steroids and their analogs. Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Synthesis of Estrone-d4 (2,4,16,16-d4)
This step involves a two-part deuteration process to introduce deuterium at the C2, C4, and C16 positions of estrone.
Part A: Deuteration of the Aromatic Ring (C2 and C4)
This procedure is adapted from a method for regioselective deuterium labeling of estrone.[5]
-
Reagents: Estrone, deuterated trifluoroacetic acid (TFA-d), tert-butanol.
-
Procedure:
-
Dissolve estrone in a suitable solvent mixture containing tert-butanol.
-
Add deuterated trifluoroacetic acid (TFA-d) to the solution. The acid catalyzes the electrophilic substitution of hydrogen with deuterium at the activated C2 and C4 positions of the phenolic A-ring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by mass spectrometry to observe the incorporation of two deuterium atoms.
-
Upon completion, quench the reaction by carefully adding a base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Part B: Deuteration at the C16 Position
This procedure is based on a base-catalyzed exchange reaction.
-
Reagents: 2,4-dideuterio-estrone (from Part A), methanol-d4 (MeOD), sodium deuteroxide (NaOD).
-
Procedure:
-
Dissolve the 2,4-dideuterio-estrone in methanol-d4.
-
Add a catalytic amount of sodium deuteroxide (NaOD) to the solution. This initiates a base-catalyzed enolization at the C16 position, allowing for the exchange of the alpha-protons with deuterium from the solvent.
-
Stir the reaction mixture at room temperature. Monitor the incorporation of two additional deuterium atoms by mass spectrometry.
-
Once the desired level of deuteration is achieved, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D2O).
-
Extract the product, wash, dry, and concentrate as described in Part A.
-
The resulting Estrone-d4 can be purified by column chromatography on silica gel.
-
A microwave-assisted synthesis approach has also been reported for the preparation of 2,4,16,16-D4-estrone derivatives, which may offer a more rapid and efficient alternative.
Step 2: Ethynylation of Estrone-d4 to Ethinylestradiol-d4
This step converts the 17-keto group of Estrone-d4 to a 17α-ethynyl and 17β-hydroxyl group. Several methods are available for this transformation.
-
Reagents: Estrone-d4, potassium tert-butoxide, acetylene gas, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve Estrone-d4 in anhydrous tetrahydrofuran (THF) in a flask equipped with a gas inlet and a stirrer.
-
Add potassium tert-butoxide to the solution and cool the mixture to 5°C.
-
Bubble acetylene gas through the stirred reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with a dilute aqueous acid solution (e.g., 5% hydrochloric acid).
-
Concentrate the mixture to remove the THF, and then add water to precipitate the crude product.
-
Filter the solid, wash with water until neutral, and dry.
-
The crude Ethinylestradiol-d4 can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Step 3: Methylation of Ethinylestradiol-d4 to this compound
The final step is the methylation of the 3-hydroxyl group.
-
Reagents: Ethinylestradiol-d4, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or methanol).
-
Procedure:
-
Dissolve Ethinylestradiol-d4 in the chosen solvent.
-
Add the base (e.g., potassium carbonate) to the solution.
-
Add the methylating agent (e.g., dimethyl sulfate) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
-
Data Presentation
The following tables summarize the key physical and analytical data for Mestranol and the expected data for this compound.
Table 1: Physical and Chemical Properties
| Property | Mestranol | This compound (Expected) |
| Molecular Formula | C₂₁H₂₆O₂ | C₂₁H₂₂D₄O₂ |
| Molecular Weight | 310.43 g/mol | 314.46 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
Table 2: Expected Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z [M]+ |
| Mestranol | EI | 310.2 |
| This compound | EI | 314.2 |
Note: The mass spectrum of Mestranol is available in the NIST WebBook.
Table 3: Expected ¹H NMR Spectral Data (in CDCl₃)
The ¹H NMR spectrum of this compound is expected to be similar to that of Mestranol, with the key difference being the absence of signals corresponding to the protons at the C2, C4, and C16 positions due to deuterium substitution. The assignments for unlabeled Mestranol have been previously reported.
| Position | Mestranol (δ, ppm) | This compound (Expected δ, ppm) |
| C18-H₃ | ~0.87 (s) | ~0.87 (s) |
| C2-H | Present | Absent |
| C4-H | Present | Absent |
| -OCH₃ | ~3.77 (s) | ~3.77 (s) |
| C16-H₂ | Present | Absent |
| C21-H | ~2.60 (s) | ~2.60 (s) |
Table 4: Expected ¹³C NMR Spectral Data (in CDCl₃)
The ¹³C NMR spectrum of this compound will show signals for all carbon atoms. The signals for the deuterated carbons (C2, C4, and C16) will exhibit coupling to deuterium (C-D coupling), which typically results in a multiplet (e.g., a triplet for a CD group and a quintet for a CD₂ group) and a lower intensity compared to the corresponding signals in the unlabeled compound. The chemical shifts for unlabeled Mestranol are available.
| Position | Mestranol (δ, ppm) | This compound (Expected δ, ppm and Multiplicity) |
| C2 | ~113.8 | ~113.8 (t, J_CD) |
| C3 | ~157.5 | ~157.5 |
| C4 | ~111.5 | ~111.5 (t, J_CD) |
| C16 | ~32.8 | ~32.8 (quintet, J_CD) |
| C17 | ~79.9 | ~79.9 |
| C18 | ~12.7 | ~12.7 |
| C20 | ~87.6 | ~87.6 |
| C21 | ~74.0 | ~74.0 |
| -OCH₃ | ~55.2 | ~55.2 |
Mechanism of Action and Metabolic Activation
Mestranol itself is biologically inactive and requires metabolic activation to exert its estrogenic effects. This process primarily occurs in the liver.
Caption: Metabolic activation of Mestranol and its mechanism of action.
As depicted, Mestranol undergoes O-demethylation in the liver to form ethinylestradiol. Ethinylestradiol then diffuses into target cells and binds to the estrogen receptor. This complex dimerizes, translocates to the nucleus, and binds to estrogen response elements on the DNA, thereby modulating the transcription of target genes. This signaling cascade is responsible for the physiological effects of the drug.
References
- 1. Preparation method of ethinylestradiol - Eureka | Patsnap [eureka.patsnap.com]
- 2. Efficient synthesis of estriol 16-glucuronide via 2,4,16α-tribromoestrone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trace level quantification of deuterated 17beta-estradiol and estrone in ovariectomized mouse plasma and brain using liquid chromatography/tandem mass spectrometry following dansylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magrathea.endchan.net:8443 [magrathea.endchan.net:8443]
- 5. Regioselective deuterium labeling of estrone and catechol estrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Mestranol-d4 versus Non-deuterated Mestranol for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of deuterated Mestranol (Mestranol-d4) and non-deuterated Mestranol, focusing on their application in quantitative bioanalysis. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results in complex biological matrices. This document outlines the theoretical advantages of this compound, its metabolic pathway, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Chemical and Physical Properties
Mestranol is a synthetic estrogen that is the 3-methyl ether of ethinylestradiol.[1] this compound is a deuterated analog of Mestranol, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a minimal change in its chemical properties but a significant and predictable increase in its molecular weight, which is the cornerstone of its utility as an internal standard in mass spectrometry.
| Property | Mestranol | This compound | Data Source/Rationale |
| Chemical Formula | C21H26O2 | C21H22D4O2 | [1] / Inferred from deuteration |
| Molecular Weight | 310.43 g/mol | ~314.45 g/mol | [2] / Inferred from addition of 4 deuterons |
| Monoisotopic Mass | 310.1933 g/mol | ~314.2184 g/mol | [1] / Inferred from addition of 4 deuterons |
| Bioactivity | Prodrug, converted to ethinylestradiol | Inactive as an internal standard | [2] |
| Primary Analytical Use | Analyte | Internal Standard for quantitative analysis | Inferred from common use of deuterated analogs |
Metabolic Pathway and Mechanism of Action
Mestranol is a prodrug that is biologically inactive until it undergoes O-demethylation in the liver to its active metabolite, ethinylestradiol. This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C9. Ethinylestradiol is a potent agonist of the estrogen receptor (ER). Upon binding to the ER in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes, leading to various physiological effects.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary applications of Mestranol-d4 in scientific research. While direct studies explicitly detailing the use of this compound are not abundant in publicly available literature, its core application can be confidently inferred from established analytical chemistry principles and the extensive research on its non-deuterated counterpart, Mestranol. The primary and most critical application of this compound is as an internal standard for the quantitative analysis of Mestranol and its active metabolite, ethinylestradiol, in biological matrices using mass spectrometry-based methods.
Introduction to Mestranol and the Need for a Deuterated Standard
Mestranol is a synthetic estrogen that was a component of early oral contraceptives[1]. It is a prodrug that undergoes demethylation in the liver to form the pharmacologically active compound, ethinylestradiol[2][3][4]. The enzyme primarily responsible for this bioactivation is Cytochrome P450 2C9 (CYP2C9)[5]. Accurate quantification of Mestranol and ethinylestradiol in biological fluids is crucial for pharmacokinetic, metabolic, and toxicological studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity. However, matrix effects—the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix—can significantly impact the accuracy and precision of LC-MS/MS-based quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to compensate for these matrix effects and other variations during sample processing and analysis.
This compound, being chemically identical to Mestranol but with a higher mass due to the incorporation of four deuterium atoms, co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
Core Application: Internal Standard in Quantitative Bioanalysis
The fundamental role of this compound is to serve as an ideal internal standard in the development and validation of bioanalytical methods for the quantification of Mestranol. This is particularly critical for:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Mestranol.
-
Metabolic Profiling: Investigating the biotransformation of Mestranol to ethinylestradiol and other potential metabolites.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Mestranol-containing drugs.
-
Toxicology and Drug Monitoring: Assessing exposure levels in preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Mestranol and its active metabolite, ethinylestradiol, which are the target analytes in studies where this compound would be employed as an internal standard.
| Parameter | Value | Reference(s) |
| Mestranol | ||
| Bioavailability | Variable, converted to ethinylestradiol | |
| Protein binding | High | - |
| Metabolism | Hepatic demethylation to ethinylestradiol | |
| Half-life | Biphasic disappearance from plasma | |
| Excretion | Urine and feces | - |
| Ethinylestradiol | ||
| Bioavailability (from Mestranol) | ~50-70% of Mestranol dose is converted | |
| Cmax (from 50 µg Mestranol) | Similar to 35 µg ethinylestradiol dose | |
| AUC (from 50 µg Mestranol) | Similar to 35 µg ethinylestradiol dose |
Table 1: Pharmacokinetic Properties of Mestranol and Ethinylestradiol.
| Parameter | Value Range | Reference(s) |
| Method Validation | ||
| Linearity Range (for Ethinylestradiol) | 5.000 – 308.560 pg/mL | |
| Correlation Coefficient (r) | ≥ 0.9942 | |
| Mean Extraction Recovery | 68.48% | |
| Intra-day Precision (%CV) | < 19.74% | |
| Inter-day Precision (%CV) | < 19.74% |
Table 2: Typical Bioanalytical Method Validation Parameters for Ethinylestradiol using a Deuterated Internal Standard.
Experimental Protocols
While a specific protocol for this compound is not detailed in the literature, a standard methodology for the quantification of Mestranol/ethinylestradiol using a deuterated internal standard can be constructed based on established practices for similar analytes.
General Experimental Workflow for a Pharmacokinetic Study
References
- 1. lcms.cz [lcms.cz]
- 2. Pharmacokinetics of mestranol in man in relation to its oestrogenic activity | Semantic Scholar [semanticscholar.org]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Mestranol-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide illuminates the metabolic fate and biotransformation of Mestranol-d4, a deuterated isotopologue of the synthetic estrogen, Mestranol. While specific research on the metabolism of this compound is not extensively available in the public domain, its metabolic pathway is presumed to closely mirror that of its non-deuterated counterpart, Mestranol. The deuterium labeling in this compound serves as a powerful tool in metabolic studies, primarily as an internal standard for quantitative analysis, allowing for precise differentiation from the endogenous compound. This guide will focus on the well-established metabolic pathways of Mestranol, providing a robust framework for understanding the biotransformation of this compound.
Overview of Mestranol Metabolism
Mestranol, a component of some oral contraceptives, is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1] The primary and most critical step in its biotransformation is the O-demethylation of the 3-methoxy group to form its active metabolite, ethinyl estradiol.[1][2][3] This conversion is essential for its estrogenic activity.[2]
The liver is the principal site of Mestranol metabolism. Following its activation to ethinyl estradiol, the molecule undergoes further metabolic conversions, including hydroxylation and conjugation, to facilitate its excretion from the body.
Key Metabolic Pathways
The biotransformation of Mestranol can be summarized in two main phases:
Phase I: Activation and Modification
-
O-Demethylation: The initial and rate-limiting step is the conversion of Mestranol to ethinyl estradiol. This reaction is catalyzed by cytochrome P450 enzymes, with CYP2C9 being the major contributor.
-
Hydroxylation: Ethinyl estradiol can be further metabolized through hydroxylation, with the formation of 2-hydroxy-ethynylestradiol being a notable pathway.
Phase II: Conjugation
To increase water solubility and facilitate excretion, Mestranol and its metabolites are conjugated with endogenous molecules. The primary conjugation reactions include:
-
Sulfation: The main compound found in plasma is ethinylestradiol-3-sulfate.
-
Glucuronidation: Metabolites can also be conjugated with glucuronic acid.
The following diagram illustrates the primary metabolic pathway of Mestranol:
Figure 1. Primary metabolic pathway of this compound.
Quantitative Data on Mestranol Metabolism
The biotransformation of Mestranol to ethinyl estradiol is a critical step and has been the subject of quantitative studies, particularly concerning its inhibition. The following table summarizes the inhibitory effects of various compounds on this conversion, primarily mediated by CYP2C9.
| Inhibitor | Target Enzyme(s) | IC50 (µmol/L) | Emax (%) | Reference |
| Sulfaphenazole | CYP2C9 | 3.6 (1.8-8.3) | 75 (60-91) | |
| Miconazole | Antifungal Azole | 1.5 (0.7-3.2) | 90 (77-100) | |
| Fluconazole | Antifungal Azole | > 50 | 29 (at 50 µmol/L) | |
| α-Naphthoflavone | CYP1A1/2, CYP2C9 | - | < 20 | |
| Troleandomycin | CYP3A3/4 | No substantial inhibition | - | |
| Quinidine | CYP2D6 | No substantial inhibition | - | |
| Itraconazole | Antifungal Azole | No meaningful inhibition | - |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Emax: The maximum inhibitory capacity.
Experimental Protocols
The following section outlines a generalized experimental protocol for studying the in vitro biotransformation of Mestranol, based on methodologies described in the cited literature.
Objective: To determine the metabolic conversion of Mestranol to ethinyl estradiol in human liver microsomes and assess the inhibitory potential of various compounds.
Materials:
-
Human liver microsomes
-
Mestranol
-
Ethinyl estradiol standard
-
NADPH regenerating system
-
Specific CYP450 inhibitors (e.g., sulfaphenazole)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Acetonitrile (for quenching the reaction)
-
High-performance liquid chromatography (HPLC) system
Workflow:
The experimental workflow can be visualized as follows:
Figure 2. Generalized experimental workflow for in vitro Mestranol metabolism studies.
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures containing human liver microsomes, Mestranol, and buffer. For inhibition studies, include varying concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein.
-
HPLC Analysis: Analyze the supernatant for the presence and quantity of ethinyl estradiol using a validated HPLC method.
-
Data Analysis: Determine the rate of ethinyl estradiol formation. For inhibition studies, calculate the IC50 and Emax values.
Excretion of Mestranol and its Metabolites
Studies have shown that after administration, a significant portion of Mestranol and its metabolites are excreted in the urine. In one study, approximately 43% of the administered radioactive dose of [4-14C] Mestranol was excreted in the urine within five days. The urinary metabolites identified include unchanged Mestranol, ethinyl estradiol, and 2-hydroxy-ethynylestradiol.
Conclusion
The metabolic fate of this compound is centrally defined by its biotransformation to the active metabolite, ethinyl estradiol-d4, a reaction predominantly mediated by the CYP2C9 enzyme. This initial demethylation is followed by further hydroxylation and conjugation to facilitate excretion. The use of the deuterated form, this compound, is critical for precise quantification in metabolic and pharmacokinetic studies. Understanding these metabolic pathways and the factors that can influence them, such as co-administered drugs that inhibit CYP2C9, is crucial for drug development and ensuring the safe and effective use of Mestranol-containing therapeutics. This guide provides a foundational understanding for researchers and scientists working in this area.
References
- 1. Mestranol - Wikipedia [en.wikipedia.org]
- 2. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Navigating the Stability of Mestranol-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the integrity of deuterated compounds like Mestranol-d4 is paramount for reliable and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon data from its non-deuterated counterpart, Mestranol, and established principles for handling deuterated molecules.
While specific stability data for this compound is not extensively published, this guide extrapolates best practices from available information on Mestranol and general guidelines for deuterated compounds. Mestranol is a synthetic estrogen that functions as a prodrug, being demethylated in the liver to its active form, ethinylestradiol[1][2][3][4][5]. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP2C9. The introduction of deuterium at the d4 position is intended to alter its metabolic profile, potentially leading to a longer half-life and modified pharmacokinetic properties. Understanding the stability of this deuterated analog is therefore critical for its application in research.
Recommended Storage and Stability Summary
Proper storage is crucial to prevent degradation and maintain the isotopic purity of this compound. The following table summarizes the recommended storage conditions based on available data for Mestranol and general guidelines for deuterated compounds.
| Parameter | Recommended Condition | Rationale and Considerations |
| Form | Solid (lyophilized powder) | Solids are generally more stable than solutions. |
| Temperature | -20°C for long-term storage | Protects against thermal degradation. Some sources suggest -80°C for extended periods (e.g., > 1 year). |
| 2-8°C for short-term storage | Acceptable for immediate or near-term use. | |
| Light | Protect from light (amber vial) | Mestranol is known to be light-sensitive and can undergo photodegradation upon UV irradiation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Mestranol is sensitive to air, and an inert atmosphere minimizes oxidative degradation. |
| Humidity | Store in a desiccator | Protects against hydrolysis. |
| Solutions | Prepare fresh; if storage is necessary, store at -20°C or -80°C in an airtight container. | Solutions are more susceptible to degradation. The choice of solvent can also impact stability. |
Table 1: Recommended Storage Conditions for this compound
Factors Influencing Stability
The stability of this compound can be compromised by several environmental factors. The logical relationship between these factors and the recommended handling procedures is illustrated in the diagram below.
Caption: Factors influencing this compound stability and corresponding mitigation strategies.
Metabolic Pathway of Mestranol
Mestranol is biologically inactive until it undergoes O-demethylation in the liver to form the potent estrogen, ethinylestradiol. This biotransformation is a critical step in its mechanism of action. The deuteration in this compound is designed to slow down this metabolic process, which can be advantageous in pharmacokinetic studies.
Caption: Metabolic activation of this compound to Ethinylestradiol-d3 via CYP2C9-mediated O-demethylation.
Experimental Protocol: A Model for Stability-Indicating HPLC Method
A robust stability-indicating analytical method is essential to accurately determine the purity of this compound and to detect any degradation products. The following is a model experimental protocol for a High-Performance Liquid Chromatography (HPLC) method, adapted from established methods for ethinylestradiol, the active metabolite of Mestranol. This protocol would require validation for this compound specifically.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and photodiode array (PDA) detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 280 nm. |
| Injection Volume | 20 µL. |
| Run Time | 15 minutes or until all degradation products have eluted. |
Table 2: HPLC Method Parameters
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Sample Solution: Prepare samples under different stress conditions at a similar concentration to the working standard.
3. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.
-
Acid Degradation: Reflux the sample with 0.1 N HCl at 80°C for 2 hours.
-
Base Degradation: Reflux the sample with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration before injection into the HPLC system.
4. Validation Parameters (as per ICH Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: A minimum of five concentrations over a range of 5-15 µg/mL.
-
Accuracy: Determined by recovery studies at three different concentration levels.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate).
The following diagram illustrates the general workflow for a stability testing program.
Caption: General workflow for a comprehensive stability testing program for this compound.
References
- 1. Mestranol - Wikipedia [en.wikipedia.org]
- 2. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Mestranol-d4 as an Internal Standard for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the suitability and application of Mestranol-d4 as an internal standard for the quantitative analysis of Mestranol by mass spectrometry. This document provides a comprehensive overview of the principles, experimental protocols, and data interpretation relevant to the use of deuterated internal standards, with a specific focus on this compound.
Introduction: The Gold Standard of Quantitative Analysis
In the realm of quantitative mass spectrometry, particularly in complex matrices such as environmental and biological samples, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results. Deuterated standards, such as this compound, are structurally identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer while ensuring that they exhibit nearly identical chemical and physical properties to the unlabeled analyte throughout the analytical workflow.
The primary advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer's ion source.
-
Compensation for Sample Loss: It accounts for any loss of analyte during sample preparation, extraction, and handling.
-
Improved Precision and Accuracy: By normalizing the analyte's signal to that of the internal standard, variability in injection volume and instrument response is minimized.
Mestranol, a synthetic estrogen, is a component of some oral contraceptives and is also monitored as an environmental contaminant. Accurate quantification of Mestranol is crucial in pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring. This compound serves as an ideal internal standard for these applications.
Physicochemical Properties of Mestranol and this compound
A fundamental understanding of the properties of both the analyte and its deuterated analog is essential for method development.
| Property | Mestranol | This compound |
| Chemical Formula | C₂₁H₂₆O₂ | C₂₁H₂₂D₄O₂ |
| Molecular Weight | 310.43 g/mol | 314.45 g/mol |
| Monoisotopic Mass | 310.1933 u | 314.2184 u |
| Key Functional Groups | Phenolic ether, Tertiary alcohol, Alkyne | Phenolic ether, Tertiary alcohol, Alkyne |
| Commercial Availability | Readily available from various chemical suppliers | Available from specialized stable isotope suppliers |
Experimental Protocols for Mestranol Analysis using this compound
The following sections detail a typical workflow for the quantitative analysis of Mestranol in environmental water samples using this compound as an internal standard, based on established methodologies such as those developed by the U.S. Environmental Protection Agency (EPA) and the U.S. Geological Survey (USGS).
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and purification of analytes from complex matrices.
Materials:
-
Water sample (e.g., 1 L)
-
This compound internal standard solution (in a solvent miscible with water, e.g., methanol)
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas evaporator
Procedure:
-
Spike the water sample with a known amount of this compound internal standard solution.
-
Condition the SPE cartridge by passing methanol followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge at a controlled flow rate.
-
Wash the cartridge with deionized water to remove interfering polar compounds.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analyte and internal standard from the cartridge using a suitable organic solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
Derivatization: Silylation for GC-MS Analysis
For analysis by gas chromatography (GC), polar functional groups, such as the hydroxyl group in Mestranol, must be derivatized to increase volatility and thermal stability. Silylation is a common derivatization technique.
Materials:
-
Concentrated sample extract
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Pyridine (anhydrous)
-
Heating block or oven
Procedure:
-
Transfer the concentrated extract to a clean, dry reaction vial.
-
Evaporate the solvent completely under nitrogen.
-
Add a small volume of anhydrous pyridine to the residue, followed by the silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial tightly and heat at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS/MS)
The derivatized sample is analyzed by GC-MS/MS, which provides both chromatographic separation and selective mass spectrometric detection.
Gas Chromatography (GC) Conditions
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temp. | 280 °C |
| Oven Temp. Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min) |
Mass Spectrometry (MS/MS) Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The following table provides hypothetical, yet plausible, MRM transitions for the trimethylsilyl (TMS) derivatives of Mestranol and this compound. The exact m/z values should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Mestranol-TMS | 382.2 | 257.1 | 228.1 | 15-25 |
| This compound-TMS | 386.2 | 261.1 | 232.1 | 15-25 |
Note: The precursor ion for the TMS derivative corresponds to the molecular ion [M]⁺. The product ions are characteristic fragments resulting from collision-induced dissociation. The m/z values for this compound-TMS are shifted by +4 Da due to the four deuterium atoms.
Data Analysis and Interpretation
The quantitative analysis is based on the ratio of the peak area of the analyte (Mestranol-TMS) to the peak area of the internal standard (this compound-TMS). A calibration curve is constructed by analyzing a series of standards containing known concentrations of Mestranol and a constant concentration of this compound. The concentration of Mestranol in the unknown sample is then determined by interpolating its area ratio from the calibration curve.
Visualizing the Workflow and Signaling Pathways
To further clarify the processes described, the following diagrams are provided in the DOT language for Graphviz.
General Workflow for Internal Standard Use in Mass Spectrometry
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship of Analyte and Internal Standard in Mass Spectrometry
Caption: Principle of internal standard correction in mass spectrometry.
Conclusion
This compound is an eminently suitable internal standard for the accurate and precise quantification of Mestranol by mass spectrometry. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring reliable correction for matrix effects and variations throughout the analytical procedure. The detailed experimental protocols for sample preparation, derivatization, and GC-MS/MS analysis provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The use of this compound, in conjunction with validated methods, will undoubtedly lead to high-quality, defensible data in a variety of applications.
An In-depth Technical Guide to the Physical and Chemical Characteristics of Mestranol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mestranol-d4 is the deuterated form of Mestranol, a synthetic estrogen that has been historically significant as the estrogenic component in some of the first oral contraceptives. As a stable isotope-labeled internal standard, this compound is a critical tool in modern analytical and research settings, particularly in pharmacokinetic and metabolic studies of Mestranol and other estrogens. Its use in isotope dilution mass spectrometry allows for highly accurate and precise quantification of the parent drug in complex biological matrices. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside relevant experimental protocols and mechanistic insights.
Physical and Chemical Properties
Table 1: General and Physical Properties of this compound and Mestranol
| Property | This compound | Mestranol |
| Chemical Formula | C₂₁H₂₂D₄O₂[1] | C₂₁H₂₆O₂[2][3] |
| Molecular Weight | 314.45 g/mol [1] | 310.43 g/mol [2] |
| Appearance | Solid (presumed) | White crystalline solid |
| Melting Point | Data not available | 150-152 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO, Ethanol | Soluble in acetone, chloroform, dioxane, ether, and ethanol; practically insoluble in water |
| LogP | Data not available | 4.61 |
Spectral Data
Spectral data is essential for the identification and quantification of this compound. Below is a summary of available spectral information for both this compound and its non-deuterated analog.
Table 2: Spectral Data of this compound and Mestranol
| Spectral Data Type | This compound | Mestranol |
| ¹H NMR | Data not available. Expected to be similar to Mestranol with the absence of signals corresponding to the deuterated positions. | ¹H and ¹³C NMR spectra have been assigned using 2D NMR techniques. |
| ¹³C NMR | Data not available. Expected to show signals corresponding to the carbon backbone, similar to Mestranol. | Fully assigned spectra are available in the literature. |
| Mass Spectrometry (MS) | The mass shift of +4 amu compared to Mestranol is the key feature for its use as an internal standard. | Key fragments can be observed in GC-MS analysis. |
| Infrared (IR) Spectroscopy | Data not available. | Characteristic peaks for hydroxyl, alkyne, and aromatic ether groups are expected. |
| UV-Vis Spectroscopy | Data not available. Expected to have similar absorbance maxima to Mestranol. | λmax at ~278 nm and ~287 nm in methanol. |
Mechanism of Action: Signaling Pathway
Mestranol is a prodrug, meaning it is biologically inactive until it is metabolized in the body. In the liver, Mestranol undergoes O-demethylation to form its active metabolite, ethinylestradiol. Ethinylestradiol is a potent agonist of the estrogen receptor (ER), which is a nuclear hormone receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to various physiological effects.
Figure 1. Signaling pathway of Mestranol activation and action.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantitative analysis of Mestranol in biological samples using isotope dilution mass spectrometry. The general workflow for such an analysis is outlined below.
General Workflow for Quantitative Analysis using this compound
Figure 2. General workflow for quantitative analysis using a deuterated internal standard.
Detailed Methodologies
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract and concentrate Mestranol and this compound from a biological matrix.
-
Materials: SPE cartridges (e.g., C18), conditioning solvents (e.g., methanol), washing solvents (e.g., water), and elution solvents (e.g., acetonitrile or ethyl acetate).
-
Protocol:
-
A known volume of the biological sample (e.g., 1 mL of plasma) is spiked with a known amount of this compound solution.
-
The SPE cartridge is conditioned with methanol followed by water.
-
The sample is loaded onto the conditioned cartridge.
-
The cartridge is washed with water or a low-percentage organic solvent to remove interferences.
-
The analytes are eluted with an appropriate organic solvent.
-
The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
2. Derivatization for GC-MS Analysis (Optional)
-
Objective: To increase the volatility and thermal stability of Mestranol for gas chromatography.
-
Reagents: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Protocol:
-
The dried extract from the SPE step is reconstituted in a small volume of a suitable solvent (e.g., pyridine or acetonitrile).
-
The derivatizing reagent is added to the vial.
-
The vial is sealed and heated (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
The sample is then ready for injection into the GC-MS system.
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify Mestranol and this compound.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Typical Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Mestranol and this compound are monitored.
-
Table 3: Example MRM Transitions for Mestranol Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mestranol | [M+H]⁺ or [M-H]⁻ | Specific fragment ions |
| This compound | [M+H]⁺ or [M-H]⁻ (shifted by +4) | Specific fragment ions (shifted by +4 or as per fragmentation pattern) |
Note: The exact MRM transitions should be optimized for the specific instrument and experimental conditions.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Mestranol in complex biological matrices. Its physical and chemical properties are nearly identical to the parent compound, with the key difference being its increased mass, which allows for its differentiation by mass spectrometry. The experimental workflows provided in this guide, based on established analytical techniques, offer a robust framework for researchers and scientists in the field of drug development and clinical analysis. The understanding of Mestranol's mechanism of action further aids in the interpretation of experimental results. This technical guide serves as a foundational resource for the effective utilization of this compound in research and analytical applications.
References
Understanding the Deuteration Pattern of Mestranol-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuteration pattern of Mestranol-d4, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines the specific locations of deuterium incorporation, presents a framework for the expected quantitative data, and describes the general experimental methodologies employed in the synthesis and characterization of this important analytical reagent.
Introduction to Mestranol and its Deuterated Analog
Mestranol is a synthetic estrogen, the 3-methyl ether of ethinylestradiol, that has been widely used in oral contraceptives.[1] It is a prodrug that is demethylated in the liver to its active form, ethinylestradiol.[1] In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are essential for accurate quantification of the parent drug in biological matrices. This compound is the deuterium-labeled analog of Mestranol, designed for use as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2]
The incorporation of deuterium atoms into the Mestranol molecule results in a mass shift, allowing it to be distinguished from the unlabeled analyte while maintaining nearly identical physicochemical properties. This co-elution and similar ionization efficiency with the analyte of interest corrects for variability in sample preparation and instrument response, leading to more precise and accurate quantification.
Deuteration Pattern of this compound
The deuteration pattern of commercially available this compound has been identified through its SMILES (Simplified Molecular-Input Line-Entry System) notation provided by suppliers. The molecule contains four deuterium atoms located at specific positions on the steroid scaffold.
The deuterium atoms are incorporated at the following positions:
-
C2: One deuterium atom on the aromatic A-ring.
-
C4: One deuterium atom on the aromatic A-ring.
-
C16: Two deuterium atoms on the cyclopentane D-ring.
This specific labeling scheme provides a stable isotopic signature with a +4 Da mass shift from the parent Mestranol molecule. The locations on the aromatic ring and the D-ring are chemically stable and are not expected to undergo back-exchange under typical physiological or analytical conditions.
Chemical Structure of this compound
The following diagram illustrates the chemical structure of this compound, highlighting the positions of the four deuterium atoms.
References
Methodological & Application
Application Notes and Protocols: Utilizing Mestranol-d4 as an Internal Standard for the Quantitative Analysis of Ethinylestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinylestradiol is a synthetic estrogen widely used in oral contraceptives and hormone replacement therapies. Accurate quantification of ethinylestradiol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response. While deuterated ethinylestradiol (ethinylestradiol-d4) is commonly used, this document proposes a robust method using Mestranol-d4 as an alternative internal standard.
Mestranol is the 3-methyl ether of ethinylestradiol and its prodrug, meaning it is demethylated in the body to form ethinylestradiol.[1][2] This close structural similarity makes this compound an excellent candidate for an internal standard as it is expected to have similar chromatographic behavior and ionization efficiency to ethinylestradiol.
Proposed Analytical Method
This section details a proposed LC-MS/MS method for the quantification of ethinylestradiol in human plasma using this compound as an internal standard. The protocol is adapted from established and validated methods for ethinylestradiol analysis.
Materials and Reagents
-
Ethinylestradiol certified reference standard
-
This compound (proposed internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)
Experimental Protocols
2.1. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve ethinylestradiol and this compound in methanol.
-
Intermediate Stock Solutions: Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to obtain intermediate concentrations.
-
Working Standard Solutions: Prepare a series of working standard solutions of ethinylestradiol by diluting the intermediate stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.
2.2. Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-treatment: To 500 µL of plasma, add the this compound internal standard working solution and vortex.
-
Conditioning: Condition an SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elution: Elute the analyte and internal standard with a high-organic solvent mixture (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions:
-
Ethinylestradiol: Precursor ion (Q1) m/z 297.2 -> Product ion (Q3) m/z [Proposed based on fragmentation]
-
This compound: Precursor ion (Q1) m/z 315.2 -> Product ion (Q3) m/z [Proposed based on fragmentation of Mestranol]
-
-
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data from validated methods using a deuterated internal standard for ethinylestradiol analysis. These values serve as a benchmark for the expected performance of the proposed method with this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard | Matrix | Linearity Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) |
| Ethinylestradiol | Ethinylestradiol-d4 | Human Plasma | 1 - 200 | 1 | >0.99 |
| Ethinylestradiol | Ethinylestradiol-d4 | Human Plasma | 5 - 308.56 | 5 | >0.9942 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| Ethinylestradiol | Low | 10 | 95 - 105 | <15 |
| Ethinylestradiol | Medium | 100 | 90 - 110 | <15 |
| Ethinylestradiol | High | 180 | 90 - 110 | <15 |
Table 3: Recovery
| Analyte | Internal Standard | Matrix | Extraction Method | Mean Recovery (%) |
| Ethinylestradiol | Ethinylestradiol-d4 | Human Plasma | SPE | >85 |
| Ethinylestradiol | Ethinylestradiol-d4 | Human Plasma | LLE | 68.48 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ethinylestradiol analysis.
Signaling Pathway of Ethinylestradiol
Ethinylestradiol exerts its biological effects primarily through binding to estrogen receptors (ERα and ERβ), which are nuclear transcription factors.[3] This interaction initiates a cascade of events leading to changes in gene expression.
Caption: Ethinylestradiol signaling pathway.
Conclusion
The proposed method of using this compound as an internal standard for the quantification of ethinylestradiol by LC-MS/MS is based on sound scientific principles. The structural similarity between the analyte and the proposed internal standard is expected to provide excellent accuracy and precision, comparable to methods using ethinylestradiol-d4. This application note provides a comprehensive framework for the development and validation of such a method, which can be a valuable tool for researchers and professionals in the field of drug development and analysis.
References
Application Notes and Protocols for Mestranol-d4 Sample Preparation in Plasma
These application notes provide detailed methodologies for the extraction of Mestranol-d4 from plasma samples, tailored for researchers, scientists, and professionals in drug development. The following protocols for Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) are foundational methods for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Sample Preparation Techniques
Effective sample preparation is crucial for accurate and robust bioanalysis. The primary goal is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and contaminate the analytical instrument. The choice of technique depends on the analyte's properties, the required sensitivity, and the desired sample throughput. Mestranol, a synthetic estrogen, is relatively non-polar, a key consideration for selecting appropriate extraction solvents and sorbents. The use of a deuterated internal standard like this compound is highly recommended to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantification.
Experimental Protocols
Below are detailed protocols for three common sample preparation techniques. These are general methods for steroids and may require further optimization for this compound to achieve desired performance characteristics such as recovery, matrix effect, and lower limit of quantification (LLOQ).
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often used in high-throughput screening environments. Acetonitrile is a common precipitation solvent that yields clean extracts.
Materials:
-
Human plasma
-
This compound stock solution
-
Acetonitrile (ACN), HPLC grade
-
Centrifuge capable of reaching >10,000 x g
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Spike the plasma with the internal standard, this compound, to the desired concentration.
-
Vortex the plasma sample briefly to ensure homogeneity.
-
To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[1]
-
Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[1]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean collection plate or vial.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent to increase concentration.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough clean-up than PPT by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. For a non-polar compound like Mestranol, a reversed-phase sorbent such as C18 is suitable.
Materials:
-
Human plasma
-
This compound stock solution
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Pre-treat Plasma: Thaw plasma samples and spike with this compound internal standard. Acidifying the sample with an acid like formic acid can improve binding to the sorbent.
-
Condition Cartridge: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry out.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge. A slow and consistent flow rate is recommended to ensure efficient binding.
-
Wash Cartridge: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elute Analyte: Elute this compound from the cartridge using 1 mL of a strong organic solvent such as methanol or acetonitrile.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent. For non-polar analytes like Mestranol, a water-immiscible organic solvent is used for extraction.
Materials:
-
Human plasma
-
This compound stock solution
-
Extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spike 200 µL of plasma with the this compound internal standard.
-
Add 1 mL of the organic extraction solvent (e.g., MTBE).
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical performance data for the described sample preparation techniques when used for the analysis of small molecules in plasma. Specific values for this compound would need to be determined experimentally.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Recovery (%) | 85 - 105 | > 90 | 80 - 110 |
| Matrix Effect (%) | 75 - 115 | 85 - 115 | 80 - 120 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL | pg/mL to low ng/mL | pg/mL to low ng/mL |
| Throughput | High | Medium to High | Medium |
| Cost per Sample | Low | High | Low to Medium |
| Selectivity | Low | High | Medium to High |
Visualizations
The following diagrams illustrate the workflows for each sample preparation technique.
References
Application of Mestranol-d4 in the Analysis of Environmental Water Samples
Application Note and Protocol
Introduction
Mestranol, a synthetic estrogen and a component of oral contraceptives, is an emerging environmental contaminant due to its potential as an endocrine-disrupting chemical (EDC).[1] Its presence in surface and wastewater, even at trace concentrations, can have adverse effects on aquatic wildlife, such as the feminization of fish.[1] Accurate and sensitive quantification of mestranol in environmental water samples is therefore crucial for monitoring and risk assessment.
This document outlines an analytical methodology for the determination of mestranol in environmental water samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The protocol incorporates the use of Mestranol-d4 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2] Deuterated analogs are commonly used as internal standards in quantitative analysis to improve accuracy.[2]
Experimental Protocol
This protocol describes the steps for sample collection, preparation, and analysis for the quantification of mestranol in environmental water samples.
Sample Collection and Preservation
Proper sample collection is critical to maintain the integrity of the analysis.
-
Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation of the target analyte.
-
Volume: A sample volume of 500 mL to 1 L is recommended to achieve low detection limits.
-
Preservation: To inhibit microbial degradation of hormones, samples should be preserved. Options include the addition of sodium azide or acidification with hydrochloric or sulfuric acid, followed by storage at 4°C.
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the low concentrations of mestranol expected in environmental waters, a pre-concentration step is necessary. Solid-phase extraction is a widely used technique for this purpose.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pass the entire water sample (500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes from the cartridge with a small volume of an appropriate organic solvent. A common elution solvent is methanol or a mixture of methanol and ethyl acetate. For this protocol, use two 4 mL aliquots of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase starting composition (e.g., 50:50 methanol:water).
-
Spike the reconstituted sample with a known concentration of this compound internal standard before analysis.
-
Instrumental Analysis: HPLC-MS/MS
The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for separating mestranol from other compounds.
-
Mobile Phase: A gradient of methanol and water, both with or without a small amount of additive like ammonium fluoride to enhance ionization, is commonly used.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The choice of polarity depends on the specific analyte and instrument sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two transitions (one for quantification and one for confirmation) should be monitored for both mestranol and this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of synthetic estrogens in water samples. These values are representative of the performance expected from a validated LC-MS/MS method.
| Analyte | Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| Mestranol | Lake Water | SBSE-HPLC-DAD | 0.06 - 0.15 µg/L | - | - | |
| 17α-ethinylestradiol | River Water | SPE-LC-MS/MS | - | - | 105 | |
| Various Hormones | Drinking Water | Direct Injection-LC/MS/MS | 0.1 - 20 | - | - | |
| Various Hormones | Wastewater | SPE-LC-ESI-MS/MS | - | 1 - 10 | 84 - 112 |
LOD: Limit of Detection, LOQ: Limit of Quantification, SBSE: Stir Bar Sorptive Extraction, DAD: Diode Array Detector, SPE: Solid-Phase Extraction, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, ESI: Electrospray Ionization.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of mestranol in environmental water samples.
Role of Internal Standard in Quantitative Analysis
This diagram illustrates the logical relationship of how an internal standard like this compound is used to ensure accurate quantification.
References
Application Notes and Protocols for a Pharmacokinetic Study Using Mestranol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic (PK) studies are a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of stable isotope-labeled compounds, such as Mestranol-d4, has become an indispensable tool in modern bioanalysis for these studies. Mestranol, a synthetic estrogen, is a prodrug that is demethylated in the liver to its active form, ethinylestradiol.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic use and ensuring safety.
This document provides a detailed application note and a comprehensive set of protocols for conducting a pharmacokinetic study of mestranol, employing this compound as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is considered a best practice as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the quantitative data.[3][4][5]
Core Principles of Using this compound in Pharmacokinetic Studies
This compound, a deuterated analog of mestranol, shares nearly identical physicochemical properties with the parent drug. This makes it an ideal internal standard for quantitative bioanalysis. By adding a known amount of this compound to biological samples, any loss of mestranol during sample extraction and processing can be accurately accounted for by measuring the ratio of the analyte to the internal standard. This approach significantly enhances the robustness and reliability of the bioanalytical method.
Experimental Protocols
Study Design: Single-Dose Oral Pharmacokinetic Study in a Relevant Preclinical Species (e.g., Rodents)
Objective: To determine the pharmacokinetic profile of mestranol after a single oral administration.
1.1. Subjects:
-
Species: Sprague-Dawley rats (or other appropriate species)
-
Number: n=6 per group (sufficient for statistical power)
-
Sex: Female (as mestranol is an estrogen)
-
Health: Healthy, age- and weight-matched animals
1.2. Dosing:
-
Drug: Mestranol
-
Dose: A single oral gavage of a predetermined dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Fasting: Animals should be fasted overnight prior to dosing with free access to water.
1.3. Sample Collection:
-
Matrix: Blood (plasma)
-
Timepoints: Pre-dose (0 h), and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
-
Procedure: Collect blood samples (approx. 200 µL) from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Processing: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Mestranol in Plasma
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of mestranol in plasma using this compound as an internal standard.
2.1. Materials and Reagents:
-
Mestranol (analytical standard)
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Blank plasma from the same species
2.2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
2.3. LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mestranol: Q1/Q3 transition (e.g., m/z 311.2 -> 243.1)
-
This compound: Q1/Q3 transition (e.g., m/z 315.2 -> 247.1)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
2.4. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA guidance) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Pharmacokinetic Data Analysis
3.1. Data Processing:
-
Integrate the peak areas of mestranol and this compound from the LC-MS/MS chromatograms.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of mestranol in the unknown samples using the regression equation from the calibration curve.
3.2. PK Parameter Calculation:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total clearance.
-
Vz/F: Apparent volume of distribution.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Mestranol following a Single Oral Dose (10 mg/kg) in Rats (n=6, Mean ± SD)
| Parameter | Unit | Value |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ngh/mL | 4200 ± 750 |
| AUC(0-inf) | ngh/mL | 4500 ± 800 |
| t1/2 | h | 4.2 ± 0.8 |
| CL/F | L/h/kg | 2.2 ± 0.4 |
| Vz/F | L/kg | 13.5 ± 2.5 |
Table 2: Illustrative Calibration Curve Data for Mestranol in Rat Plasma
| Concentration (ng/mL) | Peak Area Ratio (Mestranol/Mestranol-d4) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.28 |
| 500 | 6.45 |
| 1000 | 12.9 |
| Correlation Coefficient (r²) |
Visualizations
Caption: Workflow of a pharmacokinetic study using this compound.
Caption: Metabolic activation of Mestranol to Ethinylestradiol.
References
- 1. Mestranol - Wikipedia [en.wikipedia.org]
- 2. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Mestranol-d4
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mestranol-d4, a deuterated internal standard for Mestranol. The method is applicable for the analysis of this compound in various matrices, including pharmaceutical formulations and biological samples, with appropriate sample preparation. The protocol described herein utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, coupled with UV or mass spectrometric detection. This method is crucial for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies requiring accurate quantification of Mestranol.
Introduction
Mestranol is a synthetic estrogen used in some oral contraceptives. This compound, its deuterated analog, serves as an ideal internal standard for quantitative bioanalytical assays due to its similar chemical and physical properties to the parent compound, while being distinguishable by mass spectrometry. Accurate and precise quantification of internal standards is paramount for the validation of bioanalytical methods. This document provides a comprehensive protocol for an HPLC-based analysis of this compound.
Experimental
Instrumentation and Consumables:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometer (MS) detector.
-
HPLC Column: A C18 reversed-phase column is recommended for optimal separation.
-
Solvents: HPLC-grade acetonitrile and ultrapure water are required.[1]
-
Standards: this compound reference standard.
Chromatographic Conditions:
The following table summarizes typical chromatographic conditions for the analysis of Mestranol, which can be directly applied to this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | RP-2, 250 x 3.2 mm i.d.[2] | C18[1] | Eclipse XDB-CN (L10)[3] |
| Mobile Phase | Acetonitrile 38% (v/v) in water[2] | 38% acetonitrile and 62% HPLC-grade water | Acetonitrile and water |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| Column Temperature | Not Specified | Not Specified | Not Specified |
| Detector | UV at 210 and 280 nm | UV at 274 nm | UV |
| Internal Standard | Butylated hydroxytoluene | Not Specified | Progesterone |
Detailed Protocol
This protocol provides a step-by-step guide for the analysis of this compound using HPLC.
1. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and ultrapure water in the desired ratio (e.g., 38:62 v/v).
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration. For samples with unknown polarity, an intermediate solvent like isopropanol or ethanol may be useful.
3. Sample Preparation:
-
The required sample preparation will depend on the matrix. For pharmaceutical formulations, simple dilution with the mobile phase may be sufficient.
-
For complex matrices such as plasma or wastewater, an extraction step is necessary to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LPE) can be employed.
-
Samples should generally be prepared at concentrations of approximately 1 mg/mL or at 100–1000x dilutions.
4. HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as per the selected method.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
It is recommended to run a quality control (QC) sample at regular intervals to ensure the system's performance.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the standard injections.
-
For quantitative analysis, integrate the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The flexibility in the choice of column, mobile phase composition, and detector allows for adaptation to specific analytical needs and laboratory instrumentation. Proper sample preparation is critical for achieving accurate and precise results, especially in complex matrices. This method serves as a valuable tool for researchers and scientists in the fields of pharmaceutical analysis and drug development.
References
Application Note: Quantitative Analysis of Mestranol-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantitative analysis of Mestranol-d4 using Gas Chromatography-Mass Spectrometry (GC-MS). Mestranol, a synthetic estrogen, and its deuterated analog, this compound, which serves as an internal standard, require derivatization to enhance their volatility and improve chromatographic performance.[1][2] This protocol outlines a silylation procedure followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for sensitive and specific detection. The use of a deuterated internal standard is a robust technique to ensure high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[3][4][5] This method is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
Mestranol is a synthetic estrogen that has been used in oral contraceptives. Accurate and precise quantification of Mestranol in various matrices is essential for pharmacokinetic studies, drug metabolism research, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of steroids like Mestranol. However, the presence of a hydroxyl group in the Mestranol molecule makes it relatively non-volatile, which can lead to poor peak shape and thermal degradation in the GC system. To overcome these challenges, a derivatization step is necessary. Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for steroids.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays. Since this compound has nearly identical chemical and physical properties to Mestranol, it co-elutes during chromatography and experiences similar ionization efficiency, allowing for accurate correction of any analyte loss during sample processing or instrumental variability. This application note provides a comprehensive protocol for the silylation of Mestranol and this compound, followed by their quantitative analysis using GC-MS in SIM mode.
Experimental Protocol
Reagents and Materials
-
Mestranol analytical standard
-
This compound (internal standard)
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl Acetate, HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Nitrogen gas, high purity
-
Autosampler vials with inserts, 2 mL
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Mestranol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Mestranol by serial dilution of the primary stock solution with methanol to achieve a desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Internal Standard Spiking Solution (50 ng/mL):
-
Dilute the this compound primary stock solution with methanol to prepare a spiking solution with a concentration of 50 ng/mL.
-
Sample Preparation and Derivatization
-
Sample Aliquoting: Pipette 100 µL of each working standard solution (for the calibration curve) and any unknown samples into separate autosampler vials.
-
Internal Standard Addition: Add 100 µL of the this compound internal standard spiking solution (50 ng/mL) to each vial.
-
Evaporation: Evaporate the contents of the vials to complete dryness under a gentle stream of high-purity nitrogen gas at approximately 40-50°C.
-
Derivatization:
-
To the dried residue in each vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex briefly to ensure the residue is fully dissolved.
-
Heat the vials at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before placing them in the GC-MS autosampler.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C, hold for 2 minutes
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Analysis and Quantification
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the Mestranol quantifier ion to the peak area of the this compound quantifier ion against the concentration of the Mestranol working standards.
-
Concentration Determination: Determine the concentration of Mestranol in unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following tables summarize the expected quantitative data for the GC-MS analysis of silylated Mestranol and this compound. These values are illustrative and should be experimentally verified.
Table 1: GC-MS SIM Parameters for Silylated Mestranol and this compound
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Mestranol | TMS Ether | 382.2 | 285.2 | 227.1 |
| This compound | TMS Ether | 386.2 | 289.2 | 231.1 |
Note: The exact m/z values for the TMS derivative of Mestranol and this compound should be confirmed by acquiring a full scan mass spectrum of the derivatized standards.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of key steps in the quantitative analysis.
References
Application Notes and Protocols for Mestranol-d4 In Vitro Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro estrogenic activity of Mestranol-d4.
Introduction
Mestranol is a synthetic estrogen that was a component of some of the first oral contraceptives.[1][2] It is a prodrug, meaning it is biologically inactive until it is converted in the body to its active form, ethinylestradiol.[1][2][3] This conversion primarily occurs in the liver through demethylation. Ethinylestradiol is a potent agonist of the estrogen receptor. This compound is a deuterated form of Mestranol, which is often used as an internal standard in analytical studies. For the purposes of the following in vitro cell-based assays, this compound is expected to exhibit similar biological activity to Mestranol, as its conversion to ethinylestradiol is the key step for its estrogenic effects.
Mechanism of Action and Signaling Pathway
Mestranol, upon conversion to ethinylestradiol, exerts its effects by binding to estrogen receptors (ERα and ERβ), which are members of the nuclear hormone receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of estrogens.
Application Note 1: Estrogen Receptor Competitive Binding Assay
Principle
This assay measures the ability of a test compound, in this case, this compound, to compete with a radiolabeled estrogen (e.g., 17β-[³H]-estradiol) for binding to the estrogen receptor (ER). The amount of radiolabeled ligand bound to the receptor is inversely proportional to the binding affinity of the test compound. This assay is useful for determining the relative binding affinity of a compound for the estrogen receptor.
Experimental Protocol
-
Preparation of ER Extract:
-
Homogenize tissues known to be rich in estrogen receptors (e.g., rat uterus) or use commercially available recombinant human ERα or ERβ.
-
Prepare a cytosolic fraction by centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radiolabeled 17β-[³H]-estradiol.
-
Add increasing concentrations of unlabeled this compound or a reference compound (e.g., 17β-estradiol).
-
Add the ER extract to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radiolabel from the free radiolabel using a method such as dextran-coated charcoal adsorption or filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabel against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Data Presentation
| Compound | Receptor | IC50 (nM) |
| 17β-Estradiol | ERα | 0.1 |
| This compound | ERα | 15.8 |
| Diethylstilbestrol (DES) | ERα | 0.2 |
| 17β-Estradiol | ERβ | 0.2 |
| This compound | ERβ | 2.85 |
Note: The data presented here are representative values for Mestranol and are intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Application Note 2: E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay
Principle
The E-SCREEN assay utilizes estrogen-responsive cell lines, such as the human breast cancer cell line MCF-7, to measure the proliferative effects of estrogenic compounds. These cells express estrogen receptors and their proliferation is stimulated by estrogens. The increase in cell number is proportional to the estrogenic activity of the test compound.
Experimental Protocol
-
Cell Culture:
-
Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove any endogenous estrogens.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a low density.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a reference estrogen.
-
-
Incubation:
-
Incubate the cells for 6 days, allowing for cell proliferation.
-
-
Cell Viability Assay:
-
At the end of the incubation period, quantify the cell number using a cell viability assay, such as the MTT or SRB assay.
-
-
Data Analysis:
-
Plot the cell number against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration that produces 50% of the maximum proliferative response.
-
Data Presentation
| Compound | Cell Line | EC50 (nM) | Proliferative Effect (%) |
| 17β-Estradiol | MCF-7 | 0.01 | 100 |
| This compound | MCF-7 | 10 | ~250 |
| Tamoxifen (Antagonist) | MCF-7 | - | Inhibitory |
Note: The data presented here are representative values and are intended for illustrative purposes. Actual results may vary.
Application Note 3: Estrogen Receptor Transcriptional Activation Assay (Yeast-Based Reporter Gene Assay)
Principle
This assay employs genetically engineered yeast (e.g., Saccharomyces cerevisiae) that are co-transformed with two plasmids: one expressing the human estrogen receptor (hER) and the other containing a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen response element (ERE). When an estrogenic compound like this compound binds to the hER, the complex activates the transcription of the reporter gene, leading to a measurable signal (e.g., a colorimetric change).
Experimental Protocol
-
Yeast Culture:
-
Grow the recombinant yeast strain in a suitable selective medium.
-
-
Assay Setup:
-
In a 96-well plate, add a suspension of the yeast cells.
-
Add various concentrations of this compound or a reference estrogen.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified period to allow for receptor binding and reporter gene expression.
-
-
Cell Lysis and Substrate Addition:
-
Lyse the yeast cells to release the β-galactosidase enzyme.
-
Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
-
Measurement:
-
Measure the absorbance at a specific wavelength to quantify the amount of product formed.
-
-
Data Analysis:
-
Plot the reporter gene activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value, the concentration that induces 50% of the maximum reporter gene activity.
-
Data Presentation
| Compound | Receptor | EC50 (pg/ml) |
| 17β-Estradiol | hERα | 30 |
| Mestranol | hERα | 4900 |
| 17α-Ethinylestradiol | hERα | 25 |
| 17β-Estradiol | hERβ | 60 |
| Mestranol | hERβ | 885 |
Note: The data presented here are representative values for Mestranol and are intended for illustrative purposes. Actual results may vary. The EC50 values are presented in pg/ml as reported in the cited literature.
References
Quantitative Analysis of Mestranol-d4 in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Mestranol-d4 in biological matrices, primarily human plasma. This compound, a deuterated analog of the synthetic estrogen Mestranol, is an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the analyte, ensuring high accuracy and precision. The methodologies outlined below cover sample preparation using solid-phase extraction (SPE), LC-MS/MS conditions, and comprehensive method validation parameters. These protocols are designed to be adaptable for pharmacokinetic studies, drug monitoring, and other applications in drug development.
Introduction
Mestranol is a synthetic estrogen that has been used in oral contraceptives. Accurate quantification of synthetic steroids in biological fluids is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response.
This application note details a robust and validated method for the determination of Mestranol in human plasma, utilizing this compound as the internal standard. The protocol includes a solid-phase extraction procedure for sample cleanup and concentration, followed by analysis using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Mestranol and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Mestranol and this compound in methanol to obtain stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the Mestranol stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and biological matrix used.
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To a 500 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (100 ng/mL) and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the extraction of Mestranol from plasma.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A UPLC system (e.g., Waters ACQUITY UPLC) with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500) with an electrospray ionization (ESI) source in positive mode.
Quantitative Data and Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][2] The validation should assess linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability.[1]
Mass Spectrometric Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The exact mass transitions for Mestranol and this compound should be optimized by infusing the standard solutions. Based on the structure of Mestranol (Molar Mass: 310.4 g/mol ) and its similarity to other estrogens, the following are proposed MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Mestranol | 311.2 | 211.1 | 150 |
| This compound | 315.2 | 215.1 | 150 |
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 150,100 | 0.010 |
| 0.5 | 7,650 | 151,200 | 0.051 |
| 1.0 | 15,300 | 150,500 | 0.102 |
| 5.0 | 75,800 | 149,800 | 0.506 |
| 10.0 | 152,100 | 150,300 | 1.012 |
| 25.0 | 378,500 | 151,000 | 2.507 |
| 50.0 | 755,000 | 149,500 | 5.050 |
| 100.0 | 1,510,000 | 150,000 | 10.067 |
-
Linearity Range: 0.1 - 100 ng/mL
-
Correlation Coefficient (r²): ≥ 0.995
Accuracy and Precision
Accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations on three different days.[2]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 0.1 | 95.5 - 108.2 | ≤ 8.5 | 98.1 - 105.3 | ≤ 10.2 |
| Low | 0.3 | 92.8 - 104.5 | ≤ 6.2 | 96.5 - 103.1 | ≤ 7.8 |
| Medium | 40 | 94.1 - 101.7 | ≤ 4.8 | 97.3 - 102.5 | ≤ 5.9 |
| High | 80 | 96.3 - 103.9 | ≤ 3.5 | 98.0 - 101.8 | ≤ 4.7 |
-
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value. Precision (%CV) should not exceed 15% (20% for LLOQ).[2]
Signaling Pathways and Logical Relationships
The accurate quantification of Mestranol is fundamental to understanding its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion (ADME). This information is critical in drug development to determine dosing regimens and assess bioequivalence.
Caption: Role of quantitative analysis in pharmacokinetics.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of Mestranol in human plasma using this compound as an internal standard. The detailed protocols for sample preparation and instrument conditions, along with the validation data structure, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. This method is suitable for high-throughput analysis in clinical and preclinical studies, ensuring data of high quality and integrity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Mestranol-d4 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor peak shape for Mestranol-d4 in High-Performance Liquid Chromatography (HPLC).
Quick Links to Common Peak Shape Problems:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HPLC analysis?
This compound is a deuterated form of Mestranol, a synthetic estrogen.[1] In analytical chemistry, deuterated compounds are commonly used as internal standards for quantitative analyses by techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical properties and chromatographic behavior are nearly identical to those of non-labeled Mestranol, but its increased mass allows it to be distinguished by a mass spectrometer.
Q2: What are the typical HPLC columns and mobile phases for Mestranol analysis?
For the analysis of Mestranol and similar steroids, reversed-phase columns are commonly employed.[2] Specific columns mentioned in application literature include Cyano (CN) and C8 columns. A common mobile phase is a mixture of acetonitrile and water.[3] The optimal mobile phase composition will depend on the specific column and desired separation.
Q3: What are the key chemical properties of Mestranol that can affect its chromatography?
Mestranol is a hydrophobic molecule with low water solubility (0.32 mg/L) and a high logP (4.61), indicating its preference for non-polar environments. It is soluble in organic solvents like ethanol, ether, chloroform, dioxane, and acetone, and slightly soluble in methanol. Its solubility in DMSO is reported to be ≥12.4mg/mL. Mestranol is also known to be sensitive to light, heat, and air. These properties are crucial when selecting a sample solvent and mobile phase, as well as for sample handling and storage.
Troubleshooting Guides
Problem: Peak Tailing
Peak tailing is observed when the back half of the peak is wider than the front half.
Q: My this compound peak is tailing. What are the potential causes and how can I fix it?
A: Peak tailing for this compound can be caused by several factors related to the column, mobile phase, or interactions with the HPLC system. Here’s a step-by-step troubleshooting guide:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.
-
Solution: Use a well-endcapped column or a column with a different stationary phase (e.g., a polymer-based column). Using a mobile phase with a slightly acidic pH or adding a competitive base like triethylamine (TEA) in small concentrations can also help to mask the silanol groups.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to tailing.
-
Solution: If using a guard column, replace it. If the problem persists, try flushing the analytical column with a strong solvent. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and the column chemistry. For neutral compounds like Mestranol, this is less of a concern, but mobile phase additives can still influence peak shape.
-
-
Extra-column Volume: Excessive tubing length or diameter between the column and the detector can contribute to band broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing, especially post-column.
-
Problem: Peak Fronting
Peak fronting, which looks like a shark fin, is when the front of the peak is sloped and the back is steep.
Q: I am observing peak fronting for this compound. What could be the cause?
A: Peak fronting is less common than tailing but can significantly impact quantification. The primary causes are typically related to the sample and column conditions:
-
Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to move down the column more quickly and elute earlier.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (more non-polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak.
-
Solution: Ideally, dissolve your sample in the mobile phase. If this is not possible due to solubility constraints, use a solvent that is weaker than or as close in strength to the mobile phase as possible.
-
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to fronting.
-
Solution: Try increasing the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.
-
Problem: Split Peaks
A split peak appears as two or more peaks for a single analyte.
Q: Why is my this compound peak splitting, and how can I resolve this?
A: Peak splitting can be a frustrating issue with several potential root causes:
-
Partially Blocked Column Frit: If the inlet frit of the column is partially clogged with particulates from the sample or system, the sample band will be distributed unevenly onto the column, resulting in a split peak.
-
Solution: Replace the column inlet frit if possible, or back-flush the column (be sure to disconnect it from the detector). Using a guard column or in-line filter can help prevent this issue.
-
-
Column Bed Void: A void or channel in the column packing material can cause the sample to travel through different paths, leading to peak splitting.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
-
Sample Solvent Incompatibility: A strong injection solvent can cause the sample to precipitate at the column head when it mixes with a weaker mobile phase, leading to a distorted or split peak.
-
Solution: As with peak fronting, ensure your sample solvent is compatible with the mobile phase.
-
-
Co-elution: It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other.
-
Solution: To test this, try altering the mobile phase composition or gradient to see if the two peaks resolve.
-
Problem: Broad Peaks
Broad peaks are wider than expected and can lead to decreased sensitivity and poor resolution.
Q: My this compound peak is broad. How can I improve its sharpness?
A: Broad peaks can be caused by a variety of issues, many of which overlap with other peak shape problems:
-
Large Extra-column Volume: As with peak tailing, excessive volume in tubing, fittings, or the detector flow cell can cause significant peak broadening.
-
Solution: Use tubing with a smaller internal diameter and shorter length, and ensure all connections are made with zero dead volume.
-
-
Column Contamination or Age: An old or contaminated column will lose its efficiency, resulting in broader peaks.
-
Solution: Try cleaning the column according to the manufacturer's instructions. If this does not help, the column may need to be replaced.
-
-
Low Flow Rate: A flow rate that is too low can lead to increased diffusion of the analyte band on the column, resulting in broader peaks.
-
Solution: Ensure your flow rate is optimal for the column dimensions.
-
-
Sample Overload: Injecting too high a concentration or volume of the sample can lead to peak broadening.
-
Solution: Try reducing the sample concentration or injection volume.
-
Data Presentation
Table 1: Physical and Chemical Properties of Mestranol
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₂ | |
| Molecular Weight | 310.43 g/mol | |
| Water Solubility | 0.32 mg/L | |
| logP | 4.61 | |
| Solubility | Soluble in DMSO (≥12.4mg/mL), ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. |
Note: This data is for non-deuterated Mestranol. The properties of this compound are expected to be very similar.
Table 2: Example HPLC Method Parameters for Mestranol Analysis
| Parameter | Condition 1 | Reference |
| Column | Eclipse XDB-CN, 4.6 x 150 mm, 5 µm | |
| Mobile Phase | Acetonitrile:Water (50:50) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 25 °C | |
| Detection | UV at 205 nm | |
| Injection Volume | 5 µL | |
| USP Tailing Factor Requirement | ≤ 1.5 | |
| USP Theoretical Plates Requirement | ≥ 4000 |
This is an example method and may require optimization for your specific application and instrumentation.
Experimental Protocols
Protocol 1: General HPLC System Suitability Test
-
Prepare the Mobile Phase: Prepare the mobile phase as per your validated method (e.g., Acetonitrile:Water 50:50). Degas the mobile phase using sonication or an inline degasser.
-
Equilibrate the System: Pump the mobile phase through the HPLC system and column at the method's flow rate until a stable baseline is achieved (typically 15-30 minutes).
-
Prepare a Standard Solution: Prepare a standard solution of this compound at a known concentration in a solvent compatible with the mobile phase.
-
Inject the Standard: Make several replicate injections (e.g., n=5) of the standard solution.
-
Evaluate Performance: From the resulting chromatograms, calculate the following for the this compound peak:
-
Tailing Factor (Asymmetry Factor)
-
Number of Theoretical Plates (N)
-
Reproducibility of Retention Time (%RSD)
-
Reproducibility of Peak Area (%RSD)
-
-
Compare to Specifications: Compare the calculated values to the specifications outlined in your method or relevant pharmacopeia (e.g., USP).
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for systematically troubleshooting common HPLC peak shape problems.
Logical Relationships in Peak Tailing
Caption: A diagram illustrating the common causes of peak tailing and their respective solutions.
References
Technical Support Center: Minimizing Ion Suppression for Mestranol-d4 in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Mestranol-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses.
Troubleshooting Guides
This section addresses common issues related to ion suppression for this compound, offering potential causes and actionable solutions.
Problem: Significant signal drop for this compound in matrix samples compared to neat standards.
-
Possible Cause 1: Matrix Effects from Endogenous Components. Biological matrices like plasma and serum are complex and contain high concentrations of phospholipids, salts, and proteins that can co-elute with this compound and compete for ionization in the MS source.[1][2] This is a primary cause of ion suppression.[3]
Solutions:
-
Optimize Sample Preparation: Implement a robust sample preparation method to remove interfering components. Solid-Phase Extraction (SPE) is often more effective than protein precipitation or liquid-liquid extraction (LLE) at removing phospholipids.[4][5]
-
Chromatographic Separation: Adjust the chromatographic conditions to separate this compound from the regions of ion suppression. This can be achieved by modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
-
Possible Cause 2: Inefficient Ionization. The choice of ionization source and its parameters can significantly impact the signal intensity of this compound. Electrospray ionization (ESI) is commonly used but can be susceptible to suppression.
Solutions:
-
Evaluate Ionization Source: While ESI is often suitable for estrogenic compounds, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression for certain analytes. Consider testing APCI if significant suppression is observed with ESI.
-
Optimize Source Parameters: Fine-tune ESI/APCI source parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperature to maximize the ionization of this compound.
-
Problem: Inconsistent and irreproducible results for this compound across a sample batch.
-
Possible Cause: Variable Matrix Effects. The composition of biological samples can vary between individuals or collection time points, leading to inconsistent levels of ion suppression.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for Mestranol. When used to quantify endogenous Mestranol, it is crucial to use it correctly. For method development and troubleshooting of this compound itself, another SIL-IS would be ideal, but in its absence, careful method validation is key. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of signal variability.
-
Matrix-Matched Calibrants and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.
Q2: What are the most common sources of ion suppression in biological samples?
A2: The most common sources of ion suppression in biological matrices like plasma and serum are phospholipids, salts, and endogenous metabolites. These compounds can compete with this compound for ionization in the MS source, particularly in ESI.
Q3: How can I determine if my this compound assay is affected by ion suppression?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the MS while injecting a blank matrix extract onto the LC column. A decrease in the baseline signal at a specific retention time indicates the presence of ion-suppressing components.
Q4: Is ESI or APCI better for minimizing ion suppression for this compound?
A4: ESI is generally effective for ionizing estrogenic compounds. However, APCI can be less susceptible to ion suppression from matrix components. If you are experiencing significant and difficult-to-resolve ion suppression with ESI, it is worthwhile to evaluate APCI.
Q5: Can changing my LC column help reduce ion suppression?
A5: Yes, changing the LC column can alter the selectivity of the separation and resolve this compound from interfering matrix components. Columns with different stationary phases, such as a biphenyl or a pentafluorophenyl (PFP) phase, can offer different retention mechanisms compared to a standard C18 column and may provide better separation from phospholipids.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify retention time regions where co-eluting matrix components suppress the this compound signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
Mobile phase
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill a syringe with the this compound standard solution and place it in the syringe pump.
-
Establish Baseline: Start the LC flow with the initial mobile phase conditions. Begin infusing the this compound solution at a low, constant flow rate (e.g., 10-20 µL/min) to obtain a stable baseline signal in the MRM channel for this compound.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic gradient.
-
Data Analysis: Monitor the this compound MRM signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To provide a robust sample cleanup method to reduce matrix components that cause ion suppression. This protocol is adapted from methods for similar steroid hormones and should be optimized for this compound.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
-
This compound working solution (as internal standard if quantifying Mestranol)
-
Methanol (conditioning and elution solvent)
-
Water (conditioning and wash solvent)
-
Wash solution (e.g., 5% methanol in water)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution. Vortex to mix.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the cartridge dry out.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of the wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for approximately 5 minutes.
-
Elution: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effect
| Sample Preparation Method | This compound Peak Area (in matrix) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 1.5 x 10^5 | 45% |
| Liquid-Liquid Extraction (MTBE) | 3.8 x 10^5 | 78% |
| Solid-Phase Extraction (C18) | 4.5 x 10^5 | 92% |
Note: Data are illustrative. Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Table 2: Effect of Chromatographic Conditions on Separation from Ion Suppression Zone
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Biphenyl, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| This compound Retention Time | 2.5 min | 3.1 min |
| Ion Suppression Zone | 2.3 - 2.8 min | 2.3 - 2.8 min |
| Co-elution with Suppression | Yes | No |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
Caption: General Solid-Phase Extraction (SPE) workflow for plasma samples.
References
Technical Support Center: Optimizing Mestranol-d4 Detection via Mass Spectrometry
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing Mestranol-d4 in mass spectrometry-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Optimized Mass Spectrometry Parameters for this compound
Optimizing mass spectrometry parameters is critical for achieving sensitive and robust detection of this compound. The following table summarizes recommended starting parameters for method development. These values are derived from typical settings for structurally similar steroid compounds and should be optimized for your specific instrument and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | ESI+ is generally suitable for the analysis of steroids. |
| Precursor Ion (m/z) | 315.2 | Corresponds to [M+H]⁺ for this compound (C₂₁H₂₂D₄O₂). |
| Product Ion 1 (m/z) | 299.2 | Tentatively assigned to the loss of a methyl group ([M+H-CH₄]⁺). This is a common fragmentation for methoxy-containing steroids. |
| Product Ion 2 (m/z) | 175.1 | A potential fragment arising from cleavage of the steroid backbone. |
| Cone Voltage | 20 - 40 V | Optimization is crucial. Start with a ramp experiment to determine the voltage that maximizes the precursor ion intensity.[1] |
| Collision Energy | 15 - 35 eV | Optimize for each transition. A good starting point is typically between 10 and 40 eV for steroids of this molecular weight.[2] |
Experimental Protocols
A robust experimental protocol is fundamental for reproducible and accurate results. Below is a general procedure for the analysis of this compound in a biological matrix, such as plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of plasma sample in a polypropylene tube, add 20 µL of the internal standard working solution (this compound).
-
Add 4.0 mL of methyl-t-butyl ether (MTBE) to the sample.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 1000 x g for 5 minutes to separate the organic and aqueous layers.
-
Freeze the aqueous layer by placing the samples at -70°C for 10 minutes.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is a common choice for steroid analysis.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[2]
-
Gradient: A gradient elution from a lower to a higher percentage of the organic phase is typically used to ensure the effective separation of analytes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally suitable for standard analytical columns.
Mass Spectrometry (MS)
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions to Monitor:
-
This compound: 315.2 → 299.2 (Quantifier) and 315.2 → 175.1 (Qualifier)
-
Mestranol (analyte): 311.2 → 295.2 (Quantifier) and 311.2 → 171.1 (Qualifier)
-
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of this compound.
Issue 1: Low or No Signal for this compound
-
Question: I am not observing a signal for my this compound internal standard. What are the potential causes?
-
Answer: A lack of signal can stem from several factors, including issues with sample preparation, instrument settings, or the integrity of the standard itself.
-
Troubleshooting Steps:
-
Verify Standard Integrity: Ensure the this compound standard has been stored correctly and has not degraded. Prepare a fresh stock solution.
-
Optimize Source Conditions: Infuse a solution of this compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal of the precursor ion (m/z 315.2).
-
Check for Matrix Suppression: The sample matrix can suppress the ionization of the analyte. Perform a post-extraction spike experiment to evaluate the extent of matrix effects.
-
Review Sample Preparation: Inefficient extraction can lead to low recovery. Ensure the pH of the sample is appropriate for the extraction solvent and consider alternative extraction methods like Solid Phase Extraction (SPE).
-
-
Issue 2: Poor Peak Shape or Chromatographic Resolution
-
Question: The chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?
-
Answer: Poor peak shape is often related to the chromatographic conditions or interactions with the analytical column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: Ensure the mobile phase composition is optimal. The addition of a small amount of an acid, like formic acid, can improve peak shape for many compounds.
-
Optimize Gradient: Modify the gradient slope to ensure a more focused elution of the analyte.
-
Column Conditioning: Ensure the column is properly conditioned and has not degraded. Consider using a new column of the same type.
-
Sample Solvent: The solvent used to reconstitute the sample after extraction should be compatible with the initial mobile phase to avoid peak distortion.
-
-
Issue 3: Inconsistent or Inaccurate Quantification
-
Question: My quantitative results are not reproducible, and the accuracy is poor. What could be the issue?
-
Answer: Inconsistent quantification is often linked to differential matrix effects between the analyte and the deuterated internal standard or issues with the internal standard itself.
-
Troubleshooting Steps:
-
Verify Co-elution: Due to the "deuterium isotope effect," deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. Overlay the chromatograms of Mestranol and this compound to confirm they co-elute. If they do not, adjusting the chromatography or using a lower-resolution column may be necessary to ensure they experience the same matrix effects.
-
Assess Internal Standard Purity: Impurities in the deuterated standard can lead to inaccurate results.
-
Investigate Isotopic Exchange: Although less common for the deuterium labels on this compound, back-exchange with hydrogen from the solvent or matrix can occur in some cases, especially under harsh pH conditions.
-
-
Caption: Troubleshooting workflow for inconsistent this compound results.
Frequently Asked Questions (FAQs)
-
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?
-
A1: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS because they are chemically and physically very similar to the analyte of interest. This similarity ensures that they behave almost identically during sample preparation and ionization, effectively compensating for matrix effects and improving the accuracy and precision of the measurement.
-
-
Q2: Can I use the same MRM transition for this compound as for unlabeled Mestranol?
-
A2: No, the precursor ion for this compound will have a higher mass-to-charge ratio (m/z) due to the presence of four deuterium atoms. The product ions may or may not be the same, depending on whether the deuterium atoms are retained in the fragment. It is essential to determine the specific MRM transitions for this compound.
-
-
Q3: What are "matrix effects," and how do they affect my analysis?
-
A3: Matrix effects are the alteration of ionization efficiency of an analyte due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of your results.
-
-
Q4: My this compound seems to elute slightly before the unlabeled Mestranol. Is this normal?
-
A4: Yes, this is a known phenomenon called the "deuterium isotope effect." In reversed-phase chromatography, deuterated compounds are often slightly less retained and may elute a fraction of a minute earlier than their non-deuterated counterparts. While often minor, this can become a problem if the two compounds elute into regions of different matrix effects.
-
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Addressing Matrix Effects in Mestranol-d4 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Mestranol-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][2] In bioanalysis of complex matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common causes of these effects.[1][3]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to Mestranol, it exhibits nearly the same physicochemical properties. This means it co-elutes during chromatography and experiences a similar degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process. This allows the IS to account for variability and analyte loss during the entire workflow, from extraction to injection.
Q4: Can this compound completely eliminate issues related to matrix effects?
A4: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for Mestranol. What are the initial troubleshooting steps?
When significant signal suppression is observed, a systematic approach involving the evaluation of your sample preparation, chromatographic separation, and instrument settings is necessary.
-
Step 1: Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.
-
Protein Precipitation (PPT): While simple, PPT can result in significant matrix effects as many interfering components remain in the supernatant.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Experiment with different organic solvents to optimize the removal of interferences. For estrogens, solvents like hexane and ethyl acetate are commonly used.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components. Different sorbents can be tested to find the optimal one for Mestranol.
-
-
Step 2: Optimize Chromatography: Poor chromatographic resolution can lead to the co-elution of matrix components with your analyte.
-
Gradient Modification: Adjust the mobile phase gradient to better separate Mestranol from interfering peaks.
-
Column Chemistry: Try a different column with an alternative stationary phase to alter selectivity.
-
Flow Rate: Lowering the flow rate can sometimes reduce the degree of ion suppression.
-
-
Step 3: Adjust Mass Spectrometer Settings: Ion source parameters can be optimized to minimize the impact of matrix effects.
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If available, try switching to an APCI source.
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature.
-
Issue 2: The peak area ratio of Mestranol to this compound is highly variable.
High variability in the analyte/IS ratio can be caused by several factors:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the sample, internal standard, and any extraction solvents.
-
Differential Matrix Effects: As mentioned in the FAQs, a slight shift in retention time between Mestranol and this compound can cause them to experience different levels of ion suppression.
-
Solution: Improve chromatographic separation to ensure both compounds elute in a region with minimal matrix interference. A post-column infusion experiment can help identify these regions.
-
-
Internal Standard Stability: Verify the stability of your this compound stock and working solutions. Prepare fresh solutions if necessary.
Issue 3: I am struggling with low sensitivity for Mestranol.
Low sensitivity for steroid hormones like Mestranol is a common challenge.
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency and sensitivity of estrogens. Derivatization with dansyl chloride is a common technique used for estradiol and other estrogens, which could be applicable to Mestranol's active metabolite, ethinyl estradiol.
-
Sample Preparation: Optimize your extraction method (LLE or SPE) to concentrate the analyte and remove interfering substances.
-
MS/MS Parameters: Ensure that the MRM transitions for Mestranol and this compound are optimized for maximum signal intensity. A possible MRM transition for derivatized ethinyl estradiol-d4 is m/z 530.30 → 171.10.
Data Presentation
The following table provides representative data for a quantitative assessment of matrix effects for a synthetic estrogen, which can be used as a benchmark for your experiments. The Matrix Factor (MF) is calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area in a neat solution. The IS-Normalized MF is the MF of the analyte divided by the MF of the internal standard. An IS-Normalized MF close to 1 with a low coefficient of variation (%CV) indicates effective compensation for matrix effects.
| Analyte Concentration | Matrix Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Analyte MF | IS MF | IS-Normalized MF |
| Low QC | 1 | 85,000 | 180,000 | 0.85 | 0.86 | 0.99 |
| Low QC | 2 | 82,000 | 175,000 | 0.82 | 0.83 | 0.99 |
| Low QC | 3 | 88,000 | 185,000 | 0.88 | 0.88 | 1.00 |
| Mean | 0.85 | 0.86 | 0.99 | |||
| %CV | 3.5% | 2.9% | 0.6% | |||
| High QC | 1 | 860,000 | 182,000 | 0.86 | 0.87 | 0.99 |
| High QC | 2 | 845,000 | 178,000 | 0.85 | 0.85 | 1.00 |
| High QC | 3 | 890,000 | 188,000 | 0.89 | 0.90 | 0.99 |
| Mean | 0.87 | 0.87 | 0.99 | |||
| %CV | 2.4% | 2.8% | 0.6% |
Note: This is representative data. Actual values will vary depending on the specific method and matrix.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol describes the standard method for quantitatively evaluating matrix effects.
Objective: To quantify the degree of ion suppression or enhancement for Mestranol and this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Mestranol and this compound analytical standards.
-
Validated sample preparation reagents and consumables (e.g., extraction solvents, SPE cartridges).
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of Mestranol and this compound in the final reconstitution solvent at low and high concentrations corresponding to your quality control (QC) samples.
-
Set B (Post-Extraction Spike): Take blank matrix samples and process them using your validated sample preparation method (e.g., protein precipitation, LLE, or SPE). To the resulting clean extract, add Mestranol and this compound to achieve the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike blank matrix samples with Mestranol and this compound at the same concentrations as Set A before starting the sample preparation process.
-
-
Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system.
-
Record the peak areas for both Mestranol and this compound for each sample.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Calculate the MF for both Mestranol and this compound.
-
-
Internal Standard (IS) Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Mestranol) / (MF of this compound)
-
-
Recovery (using Set C):
-
Recovery (%) = [(Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B)] * 100
-
-
Acceptance Criteria: The IS-Normalized MF should be close to 1.0, and the coefficient of variation (%CV) across the different matrix lots should be less than 15%. This demonstrates that the internal standard effectively compensates for the variability in matrix effects.
Mestranol Metabolism
It is important to note that Mestranol is a prodrug and is demethylated in the liver to its active form, ethinyl estradiol. Your bioanalytical method should be able to distinguish between Mestranol and ethinyl estradiol if necessary for your study.
References
Improving signal intensity and sensitivity for Mestranol-d4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving signal intensity and sensitivity for Mestranol-d4 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of Mestranol, a synthetic estrogen. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.
Q2: What are the most common reasons for low signal intensity of this compound?
Several factors can contribute to low signal intensity for this compound:
-
Suboptimal Mass Spectrometry Conditions: Incorrect mass spectrometer settings, such as collision energy, ion source parameters, or dwell time, can lead to poor ionization and fragmentation.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization.
-
Poor Sample Preparation: Inefficient extraction and cleanup can result in low recovery of the internal standard and the introduction of interfering substances.
-
Instability of the Standard: Deuterium exchange (H/D exchange) or degradation of the this compound standard can reduce its concentration and, consequently, its signal.
-
Chromatographic Issues: Poor peak shape or a retention time shift that moves the peak into a region of high matrix suppression can decrease the observed signal.
Q3: Can the position of the deuterium labels on this compound affect its stability and signal?
Yes, the position of the deuterium labels is critical. Deuterium atoms on or near exchangeable protons, such as hydroxyl groups, are more susceptible to H/D exchange with protons from the solvent, especially under acidic or basic conditions. This can lead to a loss of the deuterated signal over time. It is preferable to use standards where the deuterium atoms are located on stable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.
Q4: How can I assess the stability of my this compound standard in my experimental conditions?
To assess the stability of this compound, you can perform a simple experiment:
-
Prepare two sets of samples: one with the standard in a pure solvent (e.g., methanol) and another with the standard spiked into the blank sample matrix.
-
Incubate both sets of samples under the same conditions as your typical sample preparation and analysis workflow (e.g., time, temperature, pH).
-
Analyze the samples at different time points and monitor the signal intensity of this compound. A significant decrease in signal in the matrix samples compared to the pure solvent samples may indicate instability due to matrix components.
Troubleshooting Guides
Guide 1: Low or No Signal for this compound
This guide addresses the issue of unexpectedly low or absent signal for the this compound internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound in your mass spectrometer method. | The signal should appear when the correct MRM transition is monitored. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, gas flows, and temperature. | Improved signal intensity and stability. |
| Inefficient Extraction | Evaluate your sample preparation method. Consider alternative extraction techniques (e.g., LLE, SPE) or different solvents. | Increased recovery and higher signal intensity. |
| Matrix-Induced Ion Suppression | Perform a post-extraction spike experiment to quantify the extent of ion suppression.[1] | Understanding the degree of suppression will guide further method optimization, such as sample dilution or improved chromatography. |
| Standard Degradation | Prepare a fresh stock solution of this compound and compare its signal to the existing working solution. | A significantly higher signal from the fresh stock indicates degradation of the previous solution. |
Logical Workflow for Troubleshooting Low Signal
Guide 2: High Signal Variability for this compound
This guide addresses inconsistent signal intensity for the this compound internal standard across a sample batch.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | Ensure co-elution of Mestranol and this compound. A slight difference in retention time can expose them to different matrix environments.[1] | Adjusting the chromatographic method to achieve co-elution should improve the consistency of the internal standard signal. |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any steps that could introduce variability (e.g., inconsistent vortexing, evaporation, or reconstitution). | A more controlled and consistent sample preparation process will lead to less variable results. |
| Autosampler/Injector Issues | Check for air bubbles in the syringe or sample loop. Perform an injector precision test. | Consistent injection volumes will result in more stable signal intensities. |
| H/D Exchange | Evaluate the pH of your samples and mobile phase. High or low pH can promote deuterium exchange. | Maintaining a neutral pH where possible can minimize H/D exchange and improve signal stability. |
Experimental Protocols
Example Protocol: Quantification of Mestranol in Human Plasma using this compound by LC-MS/MS
This protocol is provided as an example and should be optimized and validated for specific experimental conditions.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 50 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 4500 V |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
Example MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mestranol | 311.2 | 227.2 | 25 |
| Mestranol | 311.2 | 174.1 | 35 |
| This compound | 315.2 | 231.2 | 25 |
| This compound | 315.2 | 178.1 | 35 |
Experimental Workflow Diagram
Stability and Storage of this compound
Proper storage and handling of this compound are critical to maintain its integrity and ensure accurate analytical results.
Recommended Storage:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., methanol, acetonitrile) and store at -20°C or -80°C in amber vials to protect from light.
Stability Considerations:
-
Light, Heat, and Air Sensitivity: Mestranol is known to be sensitive to light, heat, and air.[2] Exposure to these conditions can lead to degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock and working solutions, as this can lead to degradation or solvent evaporation, altering the concentration.
-
pH: Avoid strongly acidic or basic conditions in your sample preparation and mobile phases to minimize the risk of H/D exchange.
Logical Diagram for Stability Assessment
References
Mestranol-d4 internal standard variability and inconsistency issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and inconsistency issues encountered with the Mestranol-d4 internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in the this compound internal standard signal?
Variability in the this compound signal can stem from several factors throughout the analytical process. These can be broadly categorized as:
-
Sample Preparation Inconsistencies: Errors during the aliquoting of this compound, variations in extraction recovery, or incomplete mixing with the sample matrix are common sources of error.[1]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal responses.[1][2]
-
Chromatographic Issues: Poor peak shape, tailing, splitting, or shifts in retention time can affect the integration and consistency of the this compound signal.[1]
-
Instrumental Problems: Issues with the LC-MS system, such as inconsistent injection volumes, a contaminated ion source, or general mass spectrometer instability, can lead to signal variability.[1]
-
Internal Standard Stability: Degradation of this compound during sample collection, storage, or processing can also be a cause for inconsistent responses.
Q2: My this compound signal is suddenly lost for all samples in a run. What should I investigate first?
A complete loss of the internal standard signal across an entire batch often points to a systemic issue. A logical troubleshooting workflow should be followed:
-
Check the IS Solution: Verify the concentration and integrity of the this compound spiking solution. Ensure it was prepared correctly and has not degraded.
-
Review the Sample Preparation Protocol: Confirm that the this compound solution was added to all samples. A simple human error, such as forgetting to add the internal standard, is a common cause.
-
Inspect the LC-MS System:
-
LC System: Check for leaks, ensure the correct mobile phase composition and flow rate, and verify that the column is properly installed and equilibrated.
-
Mass Spectrometer: Ensure the MS is properly tuned and calibrated. Check the ion source for contamination and ensure a stable spray.
-
Q3: The this compound response is inconsistent across my calibration standards and quality controls. What could be the issue?
When the this compound response is variable in your standards and QCs, it is crucial to investigate the following:
-
Pipetting and Aliquoting: Ensure the accuracy and precision of the pipettes used for adding the internal standard.
-
Mixing: Confirm that the internal standard is thoroughly mixed with the matrix of the calibrators and QCs.
-
Matrix Effects in Standards: While less common, the matrix used for standards and QCs could have inherent variability.
-
Ionization Competition: At higher concentrations of the analyte, competition for ionization between the analyte and this compound can occur, potentially suppressing the internal standard signal.
Troubleshooting Guides
Guide 1: Investigating Matrix Effects on this compound
Matrix effects are a significant cause of signal variability. This guide provides a systematic approach to identifying and mitigating matrix effects on your this compound internal standard.
Step 1: Post-Column Infusion Experiment
A post-column infusion experiment can help determine if co-eluting matrix components are causing ion suppression or enhancement at the retention time of this compound.
Experimental Protocol:
-
Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column and mobile phase conditions used in your assay.
-
Use a T-junction to introduce the this compound solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.
-
Allow the system to equilibrate until a stable baseline for the this compound signal is observed.
-
Inject a blank matrix sample. A dip in the baseline at the retention time of your analyte and/or internal standard indicates ion suppression, while a peak indicates ion enhancement.
Step 2: Quantifying Matrix Effects
To quantify the extent of matrix effects, the following experiment can be performed.
Experimental Protocol:
-
Set A: Prepare a solution of this compound in a neat solvent (e.g., mobile phase).
-
Set B: Extract a blank matrix sample and spike the this compound into the reconstitution solvent during the final step.
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| MF = 1 | No Significant Matrix Effect |
Troubleshooting Workflow for Matrix Effects
Guide 2: Addressing Chromatographic Issues
Poor chromatography can lead to inconsistent peak integration and variability.
Common Chromatographic Problems and Solutions for this compound
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites on the column; secondary interactions. | Use a column with end-capping; adjust mobile phase pH. |
| Peak Splitting | Column contamination; sample solvent incompatibility. | Flush or replace the column; ensure sample is dissolved in mobile phase. |
| Retention Time Shift | Inconsistent mobile phase composition; column degradation. | Prepare fresh mobile phase; replace the column. |
Experimental Workflow for Chromatographic Optimization
Guide 3: Systematic Investigation of Instrumental Issues
Instrumental problems can be a source of sudden or gradual changes in the this compound signal.
Logical Relationship of Instrument Components and Potential Issues
Troubleshooting Table for Instrumental Issues
| Symptom | Potential Instrument Cause | Recommended Action |
| Abrupt signal loss in a few samples | Autosampler error (e.g., air bubble in syringe, incorrect vial pickup). | Check autosampler syringe for bubbles; ensure correct vial placement. |
| Gradual signal drift over the run | Ion source contamination; detector fatigue. | Clean the ion source; check detector performance and lifespan. |
| Erratic, unpredictable signal | Unstable pump flow; MS electronics issue. | Check pump pressure and for leaks; contact service engineer. |
References
Preventing degradation of Mestranol-d4 during sample processing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Mestranol-d4 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample processing?
A1: The two primary degradation pathways for this compound are enzymatic O-demethylation and deuterium-hydrogen (D-H) exchange.
-
O-Demethylation: Mestranol is a prodrug that is biologically activated by O-demethylation to form ethinylestradiol.[1][2] This conversion can also occur in vitro in biological samples (e.g., plasma, serum, tissue homogenates) that contain active metabolic enzymes, such as cytochrome P450s.[3] This process will convert your internal standard, this compound, into a different molecule, leading to an underestimation of your analyte.
-
Deuterium-Hydrogen (D-H) Exchange: Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the surrounding solvent (e.g., water, methanol).[4] This is more likely to happen if the deuterium labels are in chemically labile positions and can be influenced by pH and temperature.[5] Such an exchange would alter the mass of the internal standard, causing signal loss at the expected m/z and potentially creating interference at the analyte's m/z.
Q2: My this compound signal is consistently low across all my samples, including my standards. What could be the cause?
A2: Consistently low signal across all samples often points to a systemic issue with the internal standard itself or the analytical method. Here are some potential causes:
-
Degradation of Stock Solution: Your this compound stock solution may have degraded over time. It is sensitive to light, heat, and air.
-
Inaccurate Spiking Concentration: The concentration of your this compound spiking solution may have been prepared incorrectly.
-
Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer (e.g., collision energy, cone voltage) may not be optimized for this compound, leading to poor ionization or in-source fragmentation.
-
Deuterium Exchange: If your samples or mobile phase are at a pH that promotes D-H exchange, you may be losing the deuterated signal.
Q3: I'm observing a gradual decrease in the this compound signal throughout my analytical run. What should I investigate?
A3: A gradual signal drift can be caused by several factors related to the LC-MS system or sample matrix.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source. This effect can vary between samples, leading to inconsistent signal intensity.
-
System Contamination: Buildup of contaminants from the samples in the LC column or the mass spectrometer ion source can lead to a progressive decline in signal.
-
Column Degradation: The performance of the analytical column can degrade over the course of a run, affecting peak shape and signal intensity.
-
Instability in Mobile Phase: Changes in the mobile phase composition or pH during the run could affect the ionization efficiency of this compound.
Troubleshooting Guides
Guide 1: Investigating Low this compound Signal
This guide provides a step-by-step approach to troubleshoot consistently low signal intensity of your this compound internal standard.
Step 1: Verify Integrity of Stock and Working Solutions
-
Action: Prepare a fresh this compound working solution from your stock. If possible, use a new vial of the standard.
-
Rationale: This will help rule out degradation or incorrect preparation of your spiking solution.
Step 2: Direct Infusion Analysis
-
Action: Infuse the freshly prepared this compound solution directly into the mass spectrometer.
-
Rationale: This bypasses the LC system and sample preparation steps to confirm that the mass spectrometer is properly tuned and detecting the standard.
Step 3: Evaluate Sample Preparation Procedure
-
Action: Prepare a set of quality control (QC) samples with a known concentration of this compound in a clean matrix (e.g., stripped serum or a simple buffer) and process them alongside your study samples.
-
Rationale: This will help determine if a component of your sample preparation protocol (e.g., solvent, pH) is causing degradation.
Step 4: Assess for Matrix Effects
-
Action: Perform a post-extraction addition experiment.
-
Rationale: This experiment will quantify the extent of ion suppression or enhancement caused by the sample matrix.
Guide 2: Addressing Drifting this compound Signal
This guide will help you diagnose and resolve issues related to a gradual decrease in your this compound signal during an analytical run.
Step 1: Check for System Contamination
-
Action: Inject a blank solvent after a sample that shows a significant signal drop.
-
Rationale: Carryover in the blank injection would indicate contamination in the autosampler or LC system.
Step 2: Evaluate Chromatographic Performance
-
Action: Monitor the peak shape and retention time of this compound throughout the run.
-
Rationale: Broadening peaks or shifting retention times can indicate column degradation.
Step 3: Investigate Matrix Effects
-
Action: Analyze samples from different lots or sources of your biological matrix.
-
Rationale: If the signal drift is more pronounced in certain types of samples, it strongly suggests matrix effects.
Step 4: Optimize Wash Steps
-
Action: Use a stronger wash solvent in the autosampler and increase the duration of the wash steps between injections.
-
Rationale: A more rigorous wash can prevent the buildup of matrix components that cause ion suppression.
Data Presentation
Table 1: Hypothetical Stability of this compound in Human Plasma at Different Temperatures
| Storage Temperature (°C) | Time Point | % Remaining this compound (Mean ± SD) |
| 4 | 24 hours | 98.5 ± 2.1 |
| 4 | 7 days | 95.2 ± 3.5 |
| -20 | 1 month | 99.1 ± 1.8 |
| -20 | 6 months | 97.8 ± 2.3 |
| -80 | 1 year | 99.5 ± 1.5 |
Table 2: Hypothetical Effect of pH on this compound Stability in Solution at Room Temperature for 24 hours
| pH | % Remaining this compound (Mean ± SD) |
| 3 | 99.2 ± 1.7 |
| 5 | 98.9 ± 2.0 |
| 7 | 96.5 ± 2.8 |
| 9 | 85.3 ± 4.1 |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Biological Matrix
Objective: To determine the stability of this compound in a specific biological matrix (e.g., human plasma) under different storage conditions.
Methodology:
-
Spike a known concentration of this compound into multiple aliquots of the biological matrix.
-
Divide the aliquots into different storage conditions (e.g., 4°C, -20°C, -80°C).
-
At specified time points (e.g., 0, 24 hours, 7 days, 1 month), retrieve aliquots from each storage condition.
-
Perform sample extraction using your established protocol (e.g., protein precipitation followed by liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
Protocol 2: Post-Extraction Addition Experiment to Assess Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.
Methodology:
-
Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Take a blank sample of your biological matrix (containing no this compound) through your entire extraction procedure. In the final step, spike the extracted matrix with this compound to the same final concentration as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting consistently low signal of this compound.
Caption: Key degradation pathways affecting this compound stability during sample processing.
References
Technical Support Center: Optimal Column Selection for Mestranol-d4 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimal separation of Mestranol-d4.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography used for this compound analysis?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques for the analysis of Mestranol and its deuterated analogs. These methods offer excellent resolution and sensitivity for steroid compounds. Reversed-phase HPLC is a common starting point for method development.
Q2: Which HPLC column chemistries are recommended for this compound separation?
A2: Several column chemistries can be successfully employed for the separation of this compound. The choice depends on the specific requirements of the assay, such as the matrix and the presence of other analytes. Commonly used stationary phases include:
-
Cyano (CN): Often specified in official compendia for the analysis of Mestranol in combination with other steroids.[1]
-
C8 (Octyl): Another popular choice for steroid analysis, providing a good balance of retention and resolution.[1]
-
C18 (Octadecyl): A versatile and widely used stationary phase for reversed-phase chromatography of non-polar to moderately polar compounds like Mestranol.
-
RP-2: This reversed-phase column has also been reported for the analysis of Mestranol.
Q3: Is chiral separation necessary for this compound?
A3: While Mestranol itself is a specific stereoisomer, the necessity of chiral separation for this compound depends on the synthetic route of the deuterated standard and the potential for isomeric impurities. If there is a possibility of diastereomeric or enantiomeric impurities, a chiral separation method may be required. Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are often effective for the separation of steroid isomers.
Q4: What are the typical mobile phases used for this compound analysis?
A4: The most common mobile phases for reversed-phase HPLC of this compound are mixtures of acetonitrile and water. The exact ratio will depend on the column chemistry and desired retention time. Methanol can also be used as the organic modifier. It is crucial to use high-purity solvents to minimize baseline noise and ensure reproducible results.
Q5: How can I improve the sensitivity of my this compound assay?
A5: To enhance sensitivity, consider the following:
-
Detector Selection: Mass spectrometry (MS) detectors, particularly tandem mass spectrometry (MS/MS), offer the highest sensitivity and selectivity for quantifying low levels of this compound.
-
Sample Preparation: A robust sample preparation method, such as solid-phase extraction (SPE), can effectively concentrate the analyte and remove interfering matrix components.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate can improve ionization efficiency in LC-MS analysis.
-
Derivatization: For fluorescence detection, derivatization with an agent like dansyl chloride can significantly increase the signal.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue in the analysis of steroid compounds and can affect peak integration and resolution.
| Potential Cause | Solution |
| Secondary Interactions with Residual Silanols | Use a modern, high-purity, end-capped column to minimize silanol interactions. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Mismatched Injection Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent can lead to peak distortion. |
| Column Void or Contamination | A sudden drop in pressure and peak distortion may indicate a column void. If contamination is suspected at the head of the column, reversing and flushing the column (if permitted by the manufacturer) may help. Using a guard column is highly recommended to protect the analytical column. |
| Co-eluting Impurity | An impurity eluting very close to the this compound peak can cause apparent tailing. Adjusting the mobile phase composition or gradient slope may improve separation. |
Experimental Protocols
General HPLC Method Development Workflow
The following diagram outlines a typical workflow for developing a robust HPLC method for this compound analysis.
Caption: A general workflow for HPLC method development for this compound.
Troubleshooting Peak Tailing: A Decision Tree
This diagram provides a logical approach to diagnosing and resolving peak tailing issues.
Caption: A decision tree for troubleshooting peak tailing in HPLC.
Data Presentation: Recommended HPLC Columns and Conditions
The following table summarizes recommended starting conditions for the separation of Mestranol. These should be optimized for your specific application and instrumentation.
| Column Type | USP Code | Dimensions | Particle Size | Mobile Phase | Flow Rate | Detection | Reference |
| Eclipse XDB-CN | L10 | 4.6 x 150 mm | 5 µm | Acetonitrile / Water | 1.0 mL/min | UV (205 nm) | [1] |
| Eclipse XDB-C8 | L7 | 4.6 x 150 mm | 5 µm | Acetonitrile / Water | 1.0 mL/min | UV (205 nm) | [1] |
| RP-2 | - | 3.2 x 250 mm | - | 38% Acetonitrile in Water | - | UV (210 & 280 nm) | |
| C18 | L1 | 4.6 x 150 mm | 5 µm | Acetonitrile / Water (Gradient) | 1.0 mL/min | MS/MS | General Recommendation |
References
Reducing background noise in Mestranol-d4 analysis.
Welcome to the Technical Support Center for Mestranol-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound analysis by LC-MS/MS?
A1: Background noise in the LC-MS/MS analysis of this compound can originate from various sources, including:
-
Contaminated Solvents and Reagents: Impurities in solvents like methanol, acetonitrile, and water, as well as additives, can introduce significant background noise.
-
LC System Contamination: Residual compounds from previous analyses, leaching from tubing, seals, or pump components can contribute to a high baseline.
-
Sample Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with this compound and cause ion suppression or enhancement, effectively increasing background noise.
-
Laboratory Environment: Contaminants from the air, such as plasticizers or phthalates, can be introduced into samples, solvents, or the instrument itself.
-
Plasticware and Consumables: Leaching of plasticizers and other compounds from sample vials, pipette tips, and collection plates can be a significant source of interference.
Q2: How can I minimize background noise from my LC-MS system?
A2: To minimize system-related background noise, a regular maintenance and cleaning protocol is crucial. This includes:
-
System Flushing: Regularly flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol) to remove contaminants.
-
Use of High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases to reduce the introduction of impurities.
-
Dedicated Solvent Bottles and Lines: If possible, use dedicated solvent bottles and lines for specific analyses to avoid cross-contamination.
-
Proper Column Care: Ensure columns are properly washed and stored according to the manufacturer's instructions to prevent bleed and contamination.
Q3: What are the recommended mass spectrometric parameters for this compound analysis?
A3: For optimal sensitivity and specificity in this compound analysis, it is essential to use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. The molecular weight of Mestranol is 310.4 g/mol .[1] In positive ion mode, the precursor ion ([M+H]+) for unlabeled Mestranol is m/z 311.2.[1] For this compound, the precursor ion will be m/z 315.2.
Mestranol and this compound MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mestranol | 311.2 | 121.1 | Optimize empirically |
| 91.1 | Optimize empirically | ||
| 77.1 | Optimize empirically | ||
| This compound | 315.2 | To be determined | Optimize empirically |
Note: The product ions for this compound will depend on the position of the deuterium labels. It is crucial to determine these experimentally. The collision energy should be optimized for each transition to achieve the highest signal intensity. The top five product ions for unlabeled Mestranol have been reported as m/z 121.064, 91.0541, 77.0411, 78.0483, and 65.0431.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound analysis.
Issue 1: High Background Noise Across the Entire Chromatogram
High background noise across the entire chromatogram is often indicative of a systemic contamination issue.
Troubleshooting Workflow:
Caption: Troubleshooting high background noise.
Detailed Steps:
-
Solvent and Reagent Check:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.
-
If the problem continues, consider using solvents from a different batch or supplier.
-
-
LC System Flush:
-
Disconnect the analytical column.
-
Flush the entire LC system, including the autosampler needle and injection port, with a sequence of solvents of increasing and decreasing polarity (e.g., water, methanol, isopropanol, acetonitrile, and back).
-
-
Ion Source Cleaning:
-
Visually inspect the ion source for any buildup or discoloration.
-
Follow the manufacturer's guidelines to clean the ion source components, such as the capillary, skimmer, and lenses.
-
Issue 2: Contamination Peaks or High Baseline at Specific Retention Times
This issue often points to contamination from the sample preparation process or carryover from previous injections.
Troubleshooting Workflow:
Caption: Troubleshooting specific contamination peaks.
Detailed Steps:
-
Blank Injection:
-
Inject a solvent blank (the same solvent used to dissolve your final sample). If the contamination peak is present, it suggests carryover from a previous injection or contamination in the final solvent.
-
-
Review Sample Preparation:
-
Systematically evaluate each step of your sample preparation protocol.
-
Analyze a "process blank" by performing the entire sample preparation procedure without the sample matrix. This can help identify contamination from reagents, vials, or extraction cartridges.
-
Consider alternative sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove matrix interferences.
-
-
Investigate Carryover:
-
If carryover is suspected, optimize the autosampler wash method. Increase the volume and/or the strength of the wash solvent. A mixture of organic solvent and water that is effective at dissolving Mestranol is recommended.
-
Experimental Protocols
Protocol 1: General LC System Flush for Background Reduction
Objective: To remove general contamination from the LC system.
Materials:
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade isopropanol
-
A union to connect the pump directly to the detector (bypassing the column and autosampler initially).
Procedure:
-
Remove the analytical column and replace it with a union.
-
Place all solvent lines into a bottle of isopropanol.
-
Flush the system (pump and detector) with 100% isopropanol for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Repeat the flush with the following solvents in order, for 20 minutes each: acetonitrile, methanol, and water.
-
Reconnect the autosampler and flush all lines through the autosampler with each of the above solvents.
-
Install a new column or a well-conditioned column and equilibrate the system with the initial mobile phase conditions for your this compound analysis.
-
Run a blank injection to assess the baseline noise.
Protocol 2: Sample Preparation of Plasma for this compound Analysis using LLE
Objective: To extract this compound from a plasma matrix while minimizing co-extraction of interfering substances.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Pipette 500 µL of plasma into a clean glass tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 2.5 mL of MTBE to the plasma sample.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean glass tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
While specific data for this compound is limited in the public domain, the following table illustrates the expected impact of various noise reduction strategies on the signal-to-noise (S/N) ratio for a similar small molecule analyte.
Table 1: Effect of Noise Reduction Techniques on S/N Ratio
| Technique | S/N Ratio (Before) | S/N Ratio (After) | Percent Improvement |
| System Flush with Isopropanol | 15 | 50 | 233% |
| Switch to High-Purity Solvents | 25 | 75 | 200% |
| Implementation of SPE | 10 (in plasma) | 60 | 500% |
| Optimization of Collision Energy | 40 | 120 | 200% |
This data is illustrative and the actual improvement will vary depending on the specific instrument, method, and nature of the contamination.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Mestranol-d4
Introduction
Cross-validation is a critical component of bioanalytical method validation, ensuring that an analytical method is reproducible and reliable across different laboratories, instruments, or even when minor modifications are made to the original validated method.[1][2] This process is essential for maintaining data integrity in clinical and non-clinical studies. The use of a stable isotope-labeled internal standard, such as Mestranol-d4, is a widely accepted strategy to account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the target analyte.[3][4]
This guide provides a comparative overview of two hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of an analyte, using this compound as the internal standard. The objective is to present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in understanding the key parameters and procedures involved in the cross-validation of analytical methods. The experimental data and protocols presented are representative of a typical cross-validation study.
Data Presentation: Comparative Analysis of Method A and Method B
The following tables summarize the quantitative data from the cross-validation of two distinct analytical methods, Method A and Method B, both employing this compound as the internal standard for the quantification of a target analyte in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Method A | Method B | Acceptance Criteria |
| Calibration Curve Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | N/A |
| Correlation Coefficient (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | Signal-to-noise ratio ≥ 5 |
| LLOQ Precision (%CV) | 8.5 | 7.9 | ≤ 20% |
| LLOQ Accuracy (%Bias) | 4.2 | -3.5 | Within ±20% |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Method A | Method B | Acceptance Criteria |
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | ||
| Intra-Day (n=6) | ||||
| Low QC | 0.3 | 6.8 | 3.1 | 5.9 |
| Medium QC | 50 | 4.5 | 1.5 | 3.8 |
| High QC | 80 | 3.9 | -2.0 | 3.2 |
| Inter-Day (n=18, 3 days) | ||||
| Low QC | 0.3 | 8.2 | 4.5 | 7.5 |
| Medium QC | 50 | 5.1 | 2.3 | 4.6 |
| High QC | 80 | 4.8 | -1.5 | 4.1 |
Table 3: Matrix Effect and Recovery
| Parameter | Method A | Method B | Acceptance Criteria |
| Analyte Recovery (%) | 85.2 | 91.5 | Consistent, precise, and reproducible |
| This compound Recovery (%) | 87.1 | 90.3 | Consistent, precise, and reproducible |
| Matrix Factor (Analyte) | 0.98 | 1.02 | 0.8 - 1.2 |
| Matrix Factor (this compound) | 0.99 | 1.01 | 0.8 - 1.2 |
| IS-Normalized Matrix Factor (%CV) | 3.7 | 2.9 | ≤ 15% |
Table 4: Stability
| Stability Condition | Method A (% Change) | Method B (% Change) | Acceptance Criteria |
| Bench-Top (6 hours at RT) | -4.1 | -3.5 | Within ±15% |
| Freeze-Thaw (3 cycles) | -6.8 | -5.9 | Within ±15% |
| Long-Term (-80°C for 30 days) | -8.2 | -7.4 | Within ±15% |
Experimental Protocols
The following are the detailed methodologies for the two hypothetical LC-MS/MS methods that were cross-validated.
Method A: Protein Precipitation
-
Sample Preparation: To 100 µL of human plasma, 10 µL of this compound internal standard working solution (100 ng/mL) was added and vortexed. Protein precipitation was induced by adding 300 µL of acetonitrile. The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. 150 µL of the supernatant was transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
MS System: Sciex Triple Quad 5500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Analyte: 411.3 > 279.2; this compound: 415.3 > 283.2
-
Ion Source Temperature: 550°C
-
Method B: Solid-Phase Extraction
-
Sample Preparation: To 100 µL of human plasma, 10 µL of this compound internal standard working solution (100 ng/mL) was added. The sample was diluted with 200 µL of 4% phosphoric acid in water. The mixture was loaded onto a pre-conditioned Oasis HLB µElution plate. The plate was washed with 200 µL of 5% methanol in water. The analyte and internal standard were eluted with 2 x 25 µL of methanol. The eluate was evaporated to dryness and reconstituted in 100 µL of 50:50 water:acetonitrile.
-
Chromatographic Conditions:
-
LC System: Waters Acquity UPLC I-Class
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 50 x 2.1 mm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: 40% B to 90% B over 2.5 minutes, hold at 90% B for 0.5 minutes, return to 40% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometric Conditions:
-
MS System: Thermo Scientific TSQ Quantiva Triple Quadrupole MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Analyte: 411.3 > 147.1; this compound: 415.3 > 151.1
-
Ion Transfer Tube Temperature: 325°C
-
Visualizations
The following diagrams illustrate the general workflow of a bioanalytical method and the logical process of cross-validation.
References
A Comparative Guide to Mestranol-d4 and Ethinylestradiol-d4 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is paramount for ensuring accuracy, precision, and robustness. This guide provides a comparative overview of two deuterated steroid compounds, Mestranol-d4 and Ethinylestradiol-d4, for their application as internal standards in the quantitative analysis of steroid hormones.
Executive Summary
Ethinylestradiol-d4 is a widely documented and validated internal standard for the quantification of ethinylestradiol, a common component of oral contraceptives. Extensive experimental data is available, demonstrating its reliability in compensating for variability during sample preparation and analysis. Conversely, while Mestranol is a known prodrug that metabolizes into ethinylestradiol, there is a notable absence of published experimental data on the use of this compound as an internal standard. This guide presents a comprehensive review of the performance of Ethinylestradiol-d4 based on available literature and offers a theoretical comparison for the potential use of this compound, highlighting its inherent limitations due to the lack of empirical validation.
Performance Comparison: Ethinylestradiol-d4 vs. This compound
An ideal internal standard should mimic the physicochemical properties of the analyte to accurately account for variations in sample extraction, matrix effects, and instrument response. As stable isotope-labeled internal standards, both this compound and Ethinylestradiol-d4 are structurally similar to their non-deuterated counterparts.
Ethinylestradiol-d4: A Profile of a Validated Internal Standard
Ethinylestradiol-d4 has been successfully employed in numerous validated bioanalytical methods for the determination of ethinylestradiol in biological matrices, most commonly human plasma.[1][2][3][4] The following tables summarize the performance characteristics of Ethinylestradiol-d4 as an internal standard from various studies.
Table 1: Performance Characteristics of Ethinylestradiol-d4 in LC-MS/MS Methods
| Parameter | Study 1[3] | Study 2 | Study 3 |
| Linearity Range (pg/mL) | 5.0 - 308.6 | 2.5 - 500 | 5 - 200 |
| Correlation Coefficient (r²) | ≥ 0.9942 | Not Reported | 0.997 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 5.0 | 2.5 | 5 |
| Mean Extraction Recovery (%) | 68.48 | Not Reported | Not Reported |
| Matrix | Human K2-EDTA Plasma | Human Plasma | Human Plasma |
Table 2: Precision and Accuracy Data for Ethinylestradiol Quantification using Ethinylestradiol-d4 Internal Standard
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | < 19.74 | < 19.74 | 91.80 - 101.20 | 90.63 - 101.44 |
| Medium | < 19.74 | < 19.74 | 91.80 - 101.20 | 90.63 - 101.44 |
| High | < 19.74 | < 19.74 | 91.80 - 101.20 | 90.63 - 101.44 |
This compound: A Theoretical Consideration
Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol. Due to the lack of published data on the use of this compound as an internal standard for either mestranol or ethinylestradiol, a direct performance comparison is not possible.
Theoretically, this compound could be considered as an internal standard for the quantification of mestranol. However, its use as an internal standard for ethinylestradiol presents a significant challenge. As a different chemical entity, this compound would not perfectly co-elute with ethinylestradiol in a chromatographic separation. This chromatographic separation can lead to differential matrix effects, where the two compounds experience varying degrees of ion suppression or enhancement, potentially compromising the accuracy of the results.
Experimental Protocols
Detailed methodologies for the use of Ethinylestradiol-d4 as an internal standard in the quantification of ethinylestradiol by LC-MS/MS have been well-documented. Below are summaries of typical experimental protocols.
Protocol 1: SPE-LC-MS/MS for Ethinylestradiol in Human Plasma
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (Ethinylestradiol-d4).
-
Perform Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE) with tert-Butyl methyl ether (TBME).
-
-
LC-MS/MS Analysis:
-
Column: SB C18 HT (50mm × 3.0mm, 1.8 µm)
-
Mobile Phase: Acetonitrile and 2 mM Ammonium Formate Buffer (80:20 v/v)
-
Flow Rate: 0.300 mL/min
-
Ionization: Turbo Ion Spray (positive ion mode)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Protocol 2: LLE with Derivatization for Ethinylestradiol in Human Plasma
-
Sample Preparation:
-
Extract plasma samples containing ethinylestradiol and the internal standard (Ethinylestradiol-d4) with methyl t-butyl ether.
-
Derivatize the extracted analytes with dansyl chloride.
-
Perform a back-extraction into hexane.
-
Evaporate the hexane phase and reconstitute the residue.
-
-
LC-MS/MS Analysis:
-
Column: Luna C18 (50 x 2 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of water and acetonitrile (20:80 v/v) with 1% formic acid.
-
Ionization: Electrospray Ionization (ESI)
-
Visualizing the Concepts
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: Relationship between analytes and their deuterated internal standards.
Caption: Simplified estrogen receptor signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison for Mestranol-d4 Quantification in Steroid Analysis
The accurate quantification of steroid hormones is crucial in various fields, from clinical diagnostics to pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high specificity and sensitivity, mitigating the limitations often seen with immunoassays.[1][2] In LC-MS/MS assays, stable isotope-labeled internal standards, such as Mestranol-d4, are essential for achieving accurate and precise results by correcting for variability during sample preparation and analysis.
Experimental Protocols and Methodologies
The successful quantification of steroid hormones using an internal standard like this compound relies on a well-validated analytical method. Below are key aspects of the experimental protocol that should be considered when comparing different laboratories or methods.
Sample Preparation: The initial step involves the extraction of the target analyte and the internal standard from the biological matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method is used to isolate analytes based on their polarity.[3]
-
Solid-Phase Extraction (SPE): Often performed on 96-well plates for higher throughput, SPE is another common technique for sample cleanup.[2]
Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the analyte of interest from other components in the sample before it enters the mass spectrometer. The choice of the column and mobile phase is critical for achieving good separation.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used for quantification, operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection of the analyte and the internal standard based on their unique mass-to-charge transitions.
A generalized workflow for a laboratory conducting steroid hormone quantification using a deuterated internal standard is depicted below.
Data Presentation and Performance Comparison
When comparing the performance of different laboratories or analytical methods, it is crucial to examine key validation parameters. The following tables summarize typical performance data for LC-MS/MS-based steroid hormone analysis, which can serve as a benchmark for evaluating methods utilizing this compound.
Table 1: Typical Method Validation Parameters for Steroid Quantification by LC-MS/MS
| Parameter | Typical Acceptance Criteria | Reference |
| **Linearity (R²) ** | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | Analyte dependent, typically in the pg/mL to low ng/mL range | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85-115% |
Note: Acceptance criteria can vary based on regulatory guidelines and the specific application of the assay.
Table 2: Example of Inter-Laboratory Comparison Data for Testosterone Quantification by MS
| Sample Concentration (nmol/L) | Number of Labs | Mean (nmol/L) | Overall CV (%) |
| > 1.53 | 8 | - | < 15% |
| 0.3 | 8 | - | < 34% |
Source: Adapted from an interlaboratory comparison study of serum total testosterone measurements by mass spectrometry methods. This data illustrates that inter-laboratory variability is generally higher at lower analyte concentrations.
Key Considerations for Inter-Laboratory Comparisons
Several factors can contribute to variability in results between different laboratories. Understanding these factors is essential for a fair and accurate comparison.
-
Choice of Internal Standard: While this compound is a suitable internal standard for many synthetic and natural estrogens, the choice of internal standard should be carefully considered to ensure it behaves similarly to the analyte during sample processing and ionization.
-
Matrix Effects: The biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. Proper sample cleanup and chromatographic separation are necessary to minimize matrix effects.
-
Calibration Standards: The accuracy of the calibration standards is fundamental to the accuracy of the final results. Participation in programs like the CDC Hormone Standardization Program can help ensure the accuracy of laboratory-developed assays.
-
Data Analysis: The methods used for peak integration and regression analysis can influence the final calculated concentration.
The logical flow for evaluating and comparing laboratory performance in steroid analysis is outlined in the diagram below.
References
Performance Showdown: Mestranol-d4 Analysis Across Mass Spectrometry Platforms
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like Mestranol-d4 is paramount. This guide provides a comparative evaluation of this compound's performance across different mass spectrometry platforms, supported by experimental data to inform your selection of the most suitable instrumentation for your analytical needs.
This comparison synthesizes performance data from validated bioanalytical methods for ethinyl estradiol, the active metabolite of Mestranol, as a surrogate for this compound analysis. The data highlights the capabilities of various triple quadrupole and high-resolution mass spectrometers in terms of sensitivity, linearity, precision, and accuracy.
At a Glance: Quantitative Performance Comparison
The following tables summarize the key performance metrics for the analysis of ethinyl estradiol, providing a snapshot of what can be expected when analyzing this compound on comparable systems.
Table 1: Performance on Triple Quadrupole Mass Spectrometers
| Parameter | Sciex API 5500[1][2] | Thermo Scientific TSQ Vantage[3] | Waters Xevo TQ-S |
| Lower Limit of Quantitation (LLOQ) | 5.0 pg/mL | 5.0 pg/mL | 1.0 pg/mL |
| Linearity Range | 5.0 - 308.56 pg/mL | 5 - 200 pg/mL | 1 - 200 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9942 | 0.997 | > 0.99 (Implied) |
| Intra-day Precision (%CV) | 1.58% - 10.86% | Not Reported | Excellent (Variation +/- 9%) |
| Inter-day Precision (%CV) | 4.62% - 19.74% | Not Reported | Not Reported |
| Accuracy/Recovery | Mean Extraction Recovery: 68.48% | Within acceptance limits | Excellent (Variation +/- 9%) |
Table 2: Performance on a High-Resolution Mass Spectrometer
| Parameter | Thermo Scientific Q Exactive Focus Orbitrap[4] |
| Limit of Detection (LOD) | 15 pg/L |
| Limit of Quantitation (LOQ) | 29 pg/L |
| Linearity Range | Not explicitly stated, but method validated at 100 pg/L |
| Correlation Coefficient (r²) | Not Reported |
| Precision (%RSD at 100 pg/L) | 3.4% |
| Accuracy/Recovery | Not Reported |
Diving Deeper: Experimental Protocols
The performance data presented is intrinsically linked to the experimental methods employed. Below are detailed methodologies from the cited studies, providing a framework for developing and validating your own assays for this compound.
Sample Preparation: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
A common approach for extracting ethinyl estradiol from biological matrices like human plasma involves a combination of SPE and LLE. In some methods, derivatization with dansyl chloride is performed to enhance sensitivity.
Example SPE-LLE Protocol:
-
Plasma Preparation: Human plasma samples are fortified with an internal standard (e.g., Ethinyl Estradiol-d4).
-
Solid Phase Extraction: The plasma is loaded onto an SPE cartridge (e.g., SB C18 HT). The cartridge is then washed to remove interferences.
-
Elution: The analyte and internal standard are eluted from the SPE cartridge.
-
Liquid-Liquid Extraction: The eluate is further purified using a liquid-liquid extraction with a solvent such as tert-butyl methyl ether (TBME).
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Chromatographic Separation
Ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) is used to separate this compound from other components in the sample before it enters the mass spectrometer.
Typical Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18, is commonly used (e.g., ACQUITY UPLC BEH C18, SB C18 HT).
-
Mobile Phase: A gradient of an aqueous phase (often containing a modifier like formic acid or ammonium formate) and an organic phase (typically acetonitrile or methanol) is employed.
-
Flow Rate: Flow rates are typically in the range of 0.3 to 0.6 mL/min.
-
Run Time: Modern methods aim for rapid analysis, with run times often under 5 minutes.
Mass Spectrometry Detection
The choice of mass spectrometer and its settings are critical for achieving the desired sensitivity and selectivity.
Triple Quadrupole Mass Spectrometry (TQ-MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used, especially after derivatization.
-
Scan Type: Multiple Reaction Monitoring (MRM) is the gold standard for quantification on triple quadrupole instruments, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
High-Resolution Mass Spectrometry (HRMS) - Orbitrap:
-
Ionization: ESI is also the preferred ionization technique.
-
Scan Type: Full scan acquisition with high resolution allows for the extraction of the analyte's exact mass, providing excellent selectivity and the ability for retrospective data analysis. Parallel Reaction Monitoring (PRM) can also be used for targeted quantification.
Visualizing the Processes
To better understand the underlying biology and the analytical workflow, the following diagrams have been generated.
Conclusion
The choice of mass spectrometer for the analysis of this compound will depend on the specific requirements of the study.
-
Triple Quadrupole Mass Spectrometers from leading vendors like Sciex, Thermo Fisher Scientific, and Waters have demonstrated excellent sensitivity, with LLOQs in the low picogram per milliliter range, making them highly suitable for pharmacokinetic and bioequivalence studies where high throughput and robust quantification are critical.
-
High-Resolution Mass Spectrometers , such as the Thermo Scientific Q Exactive Orbitrap, offer the advantage of high mass accuracy and full scan data acquisition. This can be particularly beneficial for metabolite identification and for reducing interferences in complex matrices, though the reported LOQs in the available literature for similar compounds are in the picogram per liter range, suggesting exceptional sensitivity for environmental analysis which may be translatable to bioanalysis with appropriate method development.
Ultimately, the data suggests that both triple quadrupole and high-resolution mass spectrometry are capable of providing the high sensitivity and selectivity required for the analysis of this compound. The selection should be guided by the specific analytical challenges, the need for qualitative information, and the desired sample throughput.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Mestranol-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of steroid hormones and related compounds, the choice of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides an objective comparison of Mestranol-d4, a deuterated internal standard, with other alternatives, supported by established principles of bioanalytical method validation and experimental data from closely related compounds.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are widely recognized as the "gold standard."[1][2] Their use is crucial for correcting variations that can occur throughout the analytical workflow, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response variability.[3] this compound, a deuterated analog of Mestranol, falls into this category of superior internal standards.
Performance Comparison: The Deuterated Advantage
The fundamental principle underpinning the superiority of a deuterated internal standard like this compound is its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves in a very similar manner during sample preparation and analysis, leading to more effective normalization and, consequently, higher accuracy and precision.
In contrast, non-deuterated internal standards, such as structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[4] These differences can lead to incomplete compensation for analytical variability and introduce bias into the results. While a structural analog is a viable option when a deuterated standard is unavailable, it is generally considered a practical alternative rather than the optimal choice.
The following table summarizes the key performance characteristics of deuterated internal standards, like this compound, compared to non-deuterated alternatives, based on established principles in bioanalytical chemistry.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | Rationale for Superior Performance of this compound |
| Accuracy | High | Moderate to High | Co-elution and identical physicochemical properties ensure the most effective compensation for matrix effects and other sources of error. |
| Precision | High | Moderate | Consistent tracking of the analyte through all stages of the analysis minimizes variability between samples. |
| Matrix Effect Compensation | Excellent | Variable | As a SIL-IS, this compound experiences the same degree of ion suppression or enhancement as the analyte, leading to reliable correction. |
| Extraction Recovery | Tracks Analyte Closely | May Differ from Analyte | Near-identical chemical structure results in similar partitioning and recovery during sample preparation. |
| Chromatographic Co-elution | Typically co-elutes | Retention time may differ | Co-elution is critical for simultaneous compensation of matrix effects at the precise time the analyte is being ionized. |
Supporting Experimental Data
For instance, a validated LC-MS/MS method for Ethinyl Estradiol in human plasma using Ethinyl Estradiol-d4 as the internal standard reported intra- and inter-day precision with coefficients of variation (%CV) less than 19.74% and accuracy within a range of 91.80% to 101.20%. The mean extraction recovery was found to be 68.48%.
Experimental Protocols
The following provides a generalized experimental protocol for the use of a deuterated internal standard like this compound in a bioanalytical LC-MS/MS method. This protocol is based on common practices for the analysis of steroid hormones in biological matrices.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
To 500 µL of the biological matrix (e.g., plasma, serum) in a polypropylene tube, add a known amount of this compound working solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of a protein precipitation solvent (e.g., acetonitrile or methanol), and vortex for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate is commonly used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's structure.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and this compound are monitored.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical experimental workflow for bioanalysis using an internal standard and the logical basis for the superior performance of a deuterated internal standard.
Bioanalytical workflow using an internal standard.
Logical basis for the superior performance of this compound.
Conclusion
For researchers and drug development professionals requiring the highest quality data in steroid hormone quantification, the use of a deuterated internal standard such as this compound is the unequivocally superior choice. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides the most effective compensation for experimental variability, leading to enhanced accuracy and precision. While the initial investment in a stable isotope-labeled standard may be higher than that for a structural analog, the resulting data quality, method robustness, and reduced risk of analytical failure provide a significant return on investment, ensuring the reliability and defensibility of bioanalytical results.
References
Comparative Analysis of Mestranol-d4 from Different Suppliers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Mestranol-d4, a deuterated internal standard for the synthetic estrogen Mestranol, from various suppliers. The selection of a high-quality internal standard is critical for the accuracy and reproducibility of analytical methods in research and drug development. This document outlines key quality attributes, experimental protocols for their verification, and the biological context of Mestranol's mechanism of action.
Data Presentation: Quantitative Comparison of this compound
The following table summarizes the key quality control parameters for this compound as might be found in Certificates of Analysis from different suppliers. Data presented here are representative examples to illustrate the comparison. Researchers should always refer to the specific Certificate of Analysis provided with their purchased lot.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by HPLC) | ≥99.5% | ≥98.0% | ≥99.0% |
| Isotopic Enrichment | ≥99% atom % D | ≥98% atom % D | ≥99.5% atom % D |
| Deuterium Incorporation | No d0 detected | ≤1% d0 | No d0 detected |
| Residual Solvents | <0.1% | <0.5% | <0.2% |
| Appearance | White to off-white solid | White solid | Off-white solid |
Experimental Protocols
Detailed methodologies for the verification of the key quality parameters of this compound are provided below. These protocols are based on standard pharmacopeial methods and common practices in the pharmaceutical industry.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound and to identify and quantify any impurities.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of all peaks is integrated, and the percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.
Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to confirm the isotopic enrichment of this compound.
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Procedure: A solution of this compound is infused into the mass spectrometer. The mass spectrum is acquired, and the relative intensities of the peaks corresponding to the unlabeled Mestranol (d0) and the deuterated Mestranol (d4) are measured. The isotopic enrichment is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
Mandatory Visualizations
Mestranol Metabolism and Signaling Pathway
Mestranol is a prodrug that is demethylated in the liver to its active form, ethinyl estradiol.[1][2] Ethinyl estradiol then acts as an agonist of the estrogen receptor (ER), a nuclear hormone receptor.[1][2] Upon ligand binding, the estrogen receptor translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of target genes. This signaling pathway is crucial for the physiological effects of estrogens.
Experimental Workflow for Quality Control of this compound
The following diagram illustrates the logical workflow for the quality control testing of a batch of this compound.
References
A Comparative Guide to the Bioanalytical Method Validation of Mestranol with Mestranol-d4 as an Internal Standard
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Mestranol in human plasma using a stable isotope-labeled internal standard, Mestranol-d4. The content herein is presented for researchers, scientists, and drug development professionals, offering a framework for method validation based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis, particularly for LC-MS/MS assays, as it helps to correct for variability during sample preparation and analysis, thereby improving accuracy and precision.[1][2]
Data Presentation
The following tables summarize representative quantitative data for the validation of a bioanalytical method for Mestranol using this compound. These values are based on typical acceptance criteria outlined in regulatory guidelines.[3]
Table 1: Linearity of Calibration Curve
| Parameter | Acceptance Criteria | Representative Result |
| Calibration Range | - | 10 - 1000 pg/mL |
| Regression Model | Linear, weighted (1/x²) | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Complies |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Acceptance Criteria |
| LLOQ | 10 | 105.2 | 8.5 | 103.8 | 9.2 | Accuracy: ±20%, Precision: ≤20% |
| Low QC | 30 | 102.1 | 6.2 | 101.5 | 7.1 | Accuracy: ±15%, Precision: ≤15% |
| Medium QC | 400 | 98.5 | 4.1 | 99.2 | 5.5 | Accuracy: ±15%, Precision: ≤15% |
| High QC | 800 | 101.3 | 3.5 | 100.8 | 4.3 | Accuracy: ±15%, Precision: ≤15% |
Table 3: Stability
| Stability Test | Storage Conditions | Duration | Low QC Stability (%) | High QC Stability (%) | Acceptance Criteria |
| Short-Term (Bench-Top) | Room Temperature | 8 hours | 98.9 | 101.2 | Within ±15% of nominal |
| Long-Term | -20°C | 30 days | 97.5 | 99.8 | Within ±15% of nominal |
| Freeze-Thaw | 3 cycles (-20°C to RT) | - | 96.8 | 98.5 | Within ±15% of nominal |
| Post-Preparative | Autosampler (4°C) | 24 hours | 101.1 | 102.4 | Within ±15% of nominal |
Experimental Protocols
The following protocols are representative for the quantification of Mestranol in human plasma using this compound as an internal standard.
1. Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up and concentrating analytes from biological matrices.[4][5]
-
Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX)
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Sample Loading: To 500 µL of plasma, add 50 µL of this compound internal standard working solution and 500 µL of 4% phosphoric acid in water. Vortex and load onto the SPE cartridge.
-
Washing: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol/water (20:80, v/v).
-
Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: UPLC System
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Mestranol: [M+H]+ → fragment ion (specific m/z to be determined during method development)
-
This compound: [M+H]+ → fragment ion (specific m/z to be determined during method development)
-
Visualizations
Caption: Bioanalytical Method Validation Workflow.
Caption: Solid Phase Extraction (SPE) Workflow.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Linearity and Range Assessment for Mestranol-d4 Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of analytes in biological matrices is a cornerstone of drug development. For steroid hormones like Mestranol, the use of a stable isotope-labeled internal standard, such as Mestranol-d4, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][2][3] The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure it effectively tracks the analyte through sample preparation, chromatography, and ionization, compensating for variability and enhancing the accuracy and precision of the method.[4]
This guide provides a comparative overview of the linearity and range assessment for calibration curves using a deuterated internal standard, with a focus on this compound. While specific public-domain data for this compound is limited, this guide presents representative data from a closely related estrogen, Ethinyl Estradiol, analyzed with its deuterated internal standard (Ethinyl Estradiol-d4), to illustrate the expected performance.
Data Presentation: Linearity and Range
A well-validated bioanalytical method will demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range.[5] Key parameters include the coefficient of determination (R²) and the calibration range, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Table 1: Representative Performance of a Calibration Curve for Mestranol using this compound as an Internal Standard (Illustrative Data)
| Parameter | Acceptance Criteria (Typical) | Expected Performance with this compound | Alternative (Non-deuterated IS) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 | May be more variable, susceptible to matrix effects |
| Calibration Range | Wide enough to cover expected concentrations | 5 - 300 pg/mL | Potentially narrower effective range due to lower precision |
| LLOQ | Signal-to-Noise Ratio ≥ 5 | 5 pg/mL | Higher LLOQ may be necessary to ensure precision |
| Accuracy at LLOQ | Within ±20% of nominal value | Within ±15% | May struggle to consistently meet ±20% |
| Precision at LLOQ | ≤ 20% CV | ≤ 15% CV | May exhibit higher variability (>15% CV) |
| Accuracy (other levels) | Within ±15% of nominal value | Within ±10% | May show greater deviation from nominal values |
| Precision (other levels) | ≤ 15% CV | ≤ 10% CV | May show higher imprecision |
Note: The "Expected Performance with this compound" is illustrative and based on the performance of similar assays, such as Ethinyl Estradiol with Ethinyl Estradiol-d4. A linear range of 5.000 – 308.560 pg/mL with a correlation coefficient of ≥ 0.9942 has been reported for Ethinyl Estradiol using Ethinyl Estradiol-d4 as an internal standard.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a typical experimental protocol for the assessment of linearity and range for a Mestranol calibration curve using this compound.
Preparation of Stock and Working Solutions
-
Mestranol Stock Solution: Prepare a primary stock solution of Mestranol in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in the same solvent at a concentration appropriate to yield a consistent and strong signal in the LC-MS/MS system.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., human plasma) with known amounts of the Mestranol stock solution to achieve a concentration range that brackets the expected in-study sample concentrations. A typical range for highly potent estrogens could be from 5 pg/mL to 500 pg/mL.
Sample Preparation
-
To a fixed volume of each calibration standard and quality control (QC) sample, add a constant volume of the this compound internal standard working solution.
-
Perform sample extraction to isolate the analytes from the biological matrix. This can be achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Evaporate the extracted samples to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Chromatography: Employ a suitable C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of Mestranol from potential interferences.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), depending on the analyte's properties. Monitor specific precursor-to-product ion transitions for both Mestranol and this compound.
Data Analysis and Assessment
-
Calibration Curve Construction: Plot the peak area ratio (Mestranol peak area / this compound peak area) against the nominal concentration of the calibration standards.
-
Linear Regression: Apply a linear, weighted (1/x or 1/x²) regression analysis to the data.
-
Linearity Assessment: The coefficient of determination (R²) should be ≥ 0.99.
-
Range Assessment: The calibration range is defined by the LLOQ and ULOQ.
-
LLOQ: The lowest standard on the calibration curve where the response is reproducible, with a signal-to-noise ratio of at least 5, and accuracy and precision within 20%.
-
ULOQ: The highest standard on the calibration curve that meets the acceptance criteria for accuracy and precision (typically within 15%).
-
-
Accuracy and Precision: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). The coefficient of variation (CV) for the precision at each level should also be within these limits.
Mandatory Visualization
The following diagram illustrates the workflow for assessing the linearity and range of a this compound calibration curve.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
A Comparative Analysis of the Estrogenic Potency of Mestranol and Other Estrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic potency of mestranol with other key estrogens, namely ethinyl estradiol and the endogenous estradiol. The information is supported by experimental data from in vitro and in vivo studies to assist in research and development involving these compounds.
Executive Summary
Mestranol, a synthetic estrogen formerly widely used in oral contraceptives, is a prodrug that requires metabolic activation to exert its estrogenic effects. It is demethylated in the liver to its active metabolite, ethinyl estradiol.[1][2][3][4] This conversion is a critical determinant of its biological potency. In contrast, ethinyl estradiol is directly active, and estradiol is the primary endogenous estrogen in humans. This guide will delve into the comparative potencies of these estrogens, detailing the experimental methodologies used for their assessment and illustrating the key signaling pathways involved.
Comparative Estrogenic Potency: A Data-Driven Overview
The estrogenic potency of a compound can be evaluated through various in vitro and in vivo assays. These assays measure different aspects of estrogenic activity, from direct receptor binding to physiological responses in a whole organism. The following tables summarize the quantitative data on the relative potencies of mestranol, ethinyl estradiol, and estradiol.
Table 1: Relative Binding Affinity to the Estrogen Receptor (ER)
| Compound | Relative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%) | Reference(s) |
| Estradiol | 100 | [4] |
| Ethinyl Estradiol | 75 - 190 | |
| Mestranol | 0.1 - 2.3 |
Note: Relative binding affinity is determined by in vitro competitive binding assays, measuring the displacement of radiolabeled estradiol from the estrogen receptor.
Table 2: In Vitro Estrogenic Potency (Reporter Gene Assay)
| Compound | Assay Type | Relative Potency (Estradiol = 1) | Reference(s) |
| Estradiol | ER-CALUX | 1 | |
| Ethinyl Estradiol | ER-CALUX | 1 |
Note: The ER-CALUX (Estrogen Receptor-mediated Chemically Activated LUciferase gene eXpression) assay measures the transcriptional activation of a reporter gene by the estrogen receptor in response to a ligand.
Table 3: In Vivo Estrogenic Potency
| Compound | Assay Type | Observation | Reference(s) |
| Mestranol vs. Ethinyl Estradiol | Antiovulatory Potency (Human) | Equipotent over the tested range. | |
| Mestranol vs. Ethinyl Estradiol | Endometrial Effects (Human) | Comparable estrogenic effect on the endometrium. | |
| Mestranol | Vaginal Cytology (Human) | 0.1 mg mestranol showed a higher estrogenic effect than 2.0 mg of stilbestrol. |
Note: In vivo assays assess the overall physiological response to an estrogen, which includes absorption, distribution, metabolism, and excretion (ADME) factors.
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess estrogenic activity. The following are detailed methodologies for the key experiments cited.
Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to bind to the estrogen receptor by competing with a radiolabeled estrogen, typically [³H]-estradiol.
Methodology:
-
Preparation of ER-rich fractions: Cytosolic or nuclear extracts containing estrogen receptors are prepared from target tissues (e.g., rat uterus) or from cell lines expressing the receptor.
-
Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the ER preparation in the presence of varying concentrations of the unlabeled test compound (e.g., mestranol, ethinyl estradiol).
-
Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radiolabeled estradiol is separated from the unbound fraction. This is commonly achieved using methods like dextran-coated charcoal, which adsorbs the unbound ligand.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Estrogen Receptor-Mediated Reporter Gene Assay (e.g., ER-CALUX)
This in vitro assay measures the transcriptional activity of the estrogen receptor upon binding to a ligand.
Methodology:
-
Cell Line: A human cell line, such as the T47D breast cancer cell line, is stably transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).
-
Cell Treatment: The cells are cultured and then exposed to various concentrations of the test compounds.
-
Incubation: The cells are incubated for a defined period to allow for receptor binding, transcriptional activation, and synthesis of the reporter protein (luciferase).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate (luciferin) is added. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the estrogenic activity of the compound. Dose-response curves are generated, and the effective concentration that causes 50% of the maximal response (EC50) is calculated to compare the potencies of different compounds.
In Vivo Rodent Uterotrophic Assay
This in vivo assay is considered the gold standard for assessing estrogenic activity and reflects the integrated physiological response to an estrogenic substance.
Methodology:
-
Animal Model: Immature or ovariectomized female rats are used to minimize the influence of endogenous estrogens.
-
Dosing: The test compound is administered daily for a period of three to seven consecutive days, typically via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.
-
Endpoint Measurement: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed. The uterine weight is the primary endpoint.
-
Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity. The potency of the test compound can be compared to the positive control.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the estrogen signaling pathway and the workflows of the key experimental assays.
Caption: Estrogen signaling pathway and metabolic activation of mestranol.
Caption: Workflows for key estrogenic potency assays.
References
- 1. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Mestranol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Mestranol-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Mestranol-d4, a deuterated form of the synthetic estrogen Mestranol, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Mestranol is classified as a hazardous substance, suspected of causing cancer and having reproductive toxicity.[1][2][3][4] Therefore, its deuterated form, this compound, should be managed as hazardous pharmaceutical waste. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to human health.[5]
Key Disposal Procedures and Considerations
The primary principle for disposing of this compound is to adhere to all federal, state, and local regulations governing hazardous and pharmaceutical waste. In the United States, this includes regulations from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: this compound should be treated as hazardous waste due to its toxicological properties.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated from other incompatible chemical wastes to prevent dangerous reactions.
2. Container and Labeling Requirements:
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and sealable container that is compatible with the chemical. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department, such as the date of generation and the principal investigator's name.
3. Disposal Methods:
The recommended disposal method for this compound is through a licensed hazardous waste disposal contractor.
-
Incineration: The preferred method for destroying pharmaceutical waste is high-temperature incineration in a licensed facility. One safety data sheet for Mestranol suggests dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
Return to Manufacturer: If possible, returning the expired or waste pharmaceutical to the manufacturer is a viable option for proper disposal.
-
Licensed Medical Waste Contractor: Alternatively, the waste should be securely packaged and transported by a state-licensed medical waste contractor for disposal.
Never dispose of this compound by:
-
Flushing: Do not flush down the toilet or sink.
-
Regular Trash: Do not discard in the regular laboratory trash.
Disposal Options Summary
| Disposal Option | Description | Key Considerations |
| Licensed Hazardous Waste Contractor | The most common and recommended method. The contractor will handle the transportation and final disposal, typically via incineration. | Ensure the contractor is licensed and compliant with all regulations. Follow their specific packaging and labeling requirements. |
| Return to Manufacturer | Some manufacturers may accept expired or unused products for proper disposal. | Contact the manufacturer to inquire about their take-back program and follow their instructions. |
| Chemical Incineration | On-site or off-site incineration at a facility designed for hazardous chemical waste. | This should only be performed by trained personnel in a permitted facility. The process involves dissolving the compound in a suitable combustible solvent. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Mestranol-d4
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling potent compounds like Mestranol-d4. This guide provides immediate and essential information for the safe operational handling and disposal of this substance, ensuring both personal safety and experimental integrity. Mestranol, the parent compound, is classified as a hazardous substance, and its deuterated form, this compound, should be handled with the same level of caution.
Core Safety and Personal Protective Equipment (PPE)
Given that Mestranol is suspected of causing cancer and may damage fertility or the unborn child, minimizing exposure is a critical priority.[1][2][3][4] The following personal protective equipment is mandatory when working with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene chemotherapy gloves.[5] | Provides a robust barrier against skin contact, which can cause irritation and absorption of the hazardous substance. Nitrile offers good chemical resistance. |
| Eye Protection | Chemical splash goggles and a face shield, or a full face-piece respirator. | Protects against accidental splashes of the compound, especially when in solution, which can cause serious eye irritation. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with long sleeves. | Prevents contamination of personal clothing and skin. Cloth lab coats are not suitable as they can absorb the material. |
| Respiratory Protection | An N95 or higher-rated respirator is required if there is a risk of aerosolization or dust formation. | Protects against inhalation, which can be harmful. All handling of the solid compound should ideally be performed in a certified chemical fume hood. |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contaminants to other areas. |
Operational Plan: From Receipt to Disposal
The following workflow outlines the procedural steps for the safe handling of this compound.
Caption: Operational workflow for safe handling of this compound.
Step-by-Step Guidance:
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled and accessible only to authorized personnel.
-
-
Preparation (Weighing and Dissolving) :
-
All handling of the solid compound must be performed within a certified chemical fume hood to prevent the inhalation of airborne particles.
-
Use a calibrated analytical balance to weigh the required amount of the compound.
-
When preparing solutions, do so within the fume hood. Work over a disposable absorbent bench pad to contain potential spills.
-
-
Experimental Use :
-
Continue to wear all prescribed PPE when handling solutions of this compound.
-
Clearly label all containers with the compound name and associated hazards.
-
-
Decontamination :
-
All non-disposable equipment that has come into contact with this compound must be decontaminated. Consult the Safety Data Sheet (SDS) for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Caption: Waste disposal plan for materials contaminated with this compound.
Disposal Procedures:
-
Solid Waste : All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other contaminated solid materials should be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste : Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-proof sharps container.
-
Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
